6-(3-Iodopropyl)oxan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
98560-11-3 |
|---|---|
Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
6-(3-iodopropyl)oxan-2-one |
InChI |
InChI=1S/C8H13IO2/c9-6-2-4-7-3-1-5-8(10)11-7/h7H,1-6H2 |
InChI Key |
DABSLCWBFXGLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(=O)C1)CCCI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-(3-Iodopropyl)oxan-2-one: A Novel Functionalized Lactone
Disclaimer: Information available in the public domain regarding the specific compound 6-(3-Iodopropyl)oxan-2-one is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data on structurally related compounds. The experimental protocols and potential applications described herein are theoretical and intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a functionalized derivative of caprolactone, a six-membered lactone. The presence of an iodopropyl substituent at the 6-position introduces a reactive handle for further chemical modifications, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry. The oxan-2-one (also known as tetrahydropyran-2-one or δ-valerolactone) core is a common motif in a variety of natural products and biologically active molecules. The introduction of an alkyl iodide chain suggests potential for this compound to act as an alkylating agent or to participate in coupling reactions.
Chemical Properties and Structure
The fundamental properties of this compound are derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃IO₂ | PubChem |
| Molecular Weight | 268.09 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C1CC(CCC1=O)CCCI | PubChem |
| InChI Key | URGXJRMJCDCJSH-UHFFFAOYSA-N | PubChem |
Table 1: Physicochemical Properties of this compound.
Hypothetical Synthesis
While a specific, documented synthesis for this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted lactones. A common and effective method for the formation of lactones is through the Baeyer-Villiger oxidation of a corresponding cyclic ketone.
A potential synthetic workflow is outlined below:
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(3-Iodopropyl)cyclohexan-1-one
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
Cyclohexanone is then added dropwise to the LDA solution at -78 °C, and the reaction is stirred for 1 hour to form the lithium enolate.
-
1,3-Diiodopropane is added to the reaction mixture, which is then allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-(3-iodopropyl)cyclohexan-1-one.
Step 2: Synthesis of this compound
-
To a solution of 2-(3-iodopropyl)cyclohexan-1-one in dichloromethane (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Potential Applications in Research and Drug Development
While no specific biological activities for this compound have been reported, its structure suggests several potential areas of application for researchers.
-
Intermediate for Novel Compound Synthesis: The iodopropyl group serves as a versatile functional handle. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to generate a library of novel substituted oxan-2-ones. These new compounds could then be screened for various biological activities.
-
Covalent Probe Development: The alkyl iodide moiety can act as a reactive group to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. This property could be exploited in the design of chemical probes to study enzyme function or to identify novel drug targets.
-
Polymer Chemistry: Lactones, such as caprolactone, are important monomers for the synthesis of biodegradable polyesters. The functionalized monomer, this compound, could be used in ring-opening polymerization to create functional polymers with pendant iodopropyl groups. These groups could then be used for post-polymerization modification to attach drugs, targeting ligands, or imaging agents.
Potential Signaling Pathway Interactions (Theoretical)
Given the lack of biological data for this compound, any discussion of its interaction with signaling pathways is purely speculative. However, based on the activities of other functionalized lactones, one could hypothesize potential interactions. For instance, some lactone-containing natural products are known to inhibit enzymes involved in key signaling pathways, such as those related to inflammation or cell proliferation. If this compound or its derivatives were found to have cytotoxic activity, a logical next step would be to investigate their effects on apoptosis-related signaling cascades.
A hypothetical workflow for investigating the biological activity of a novel compound like this compound is presented below.
Conclusion
This compound is a chemical entity with potential as a versatile building block in synthetic and medicinal chemistry. While specific data on its synthesis and biological activity are not currently available in the public domain, its structure suggests that it could be a valuable tool for the creation of novel functionalized molecules and materials. The hypothetical synthetic route and potential applications outlined in this guide are intended to provide a starting point for researchers interested in exploring the chemistry and biology of this and related compounds. Further experimental investigation is required to fully elucidate the properties and potential of this compound.
In-Depth Technical Guide: 6-(3-Iodopropyl)oxan-2-one (CAS No. 98560-11-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(3-Iodopropyl)oxan-2-one, a δ-lactone functionalized with an iodopropyl side chain. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information based on the known chemistry and biological activities of related lactones and iodo-organic compounds. It covers potential synthetic routes, purification strategies, analytical characterization methods, and prospective applications in research and drug development. The provided experimental protocols and data are representative and intended to serve as a foundation for further investigation.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes key computed and expected properties based on its structure.
| Property | Value (Predicted/Typical) | Source |
| Molecular Formula | C₈H₁₃IO₂ | PubChem |
| Molecular Weight | 268.09 g/mol | PubChem |
| Appearance | Colorless to pale yellow oil or low-melting solid | Assumed |
| Boiling Point | > 200 °C (decomposes) | Estimated |
| Melting Point | Not available | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water | Typical for similar lactones |
| LogP | ~2.5 | Estimated |
Synthesis and Purification
A plausible synthetic route to this compound is the iodolactonization of a corresponding unsaturated carboxylic acid.[1]
Experimental Protocol: Synthesis via Iodolactonization
This protocol is a general representation of an iodolactonization reaction and would require optimization for the specific substrate.[1][2][3]
Materials:
-
8-Iodo-5-octenoic acid (precursor, requires synthesis)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 8-iodo-5-octenoic acid (1.0 eq) in a 0.1 M solution of sodium bicarbonate in water.
-
To the stirred solution, add a solution of iodine (2.5 eq) and potassium iodide (2.5 eq) in water dropwise until a persistent brown color is observed.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Column Chromatography
Purification of the crude product can be achieved using silica gel column chromatography.[4][5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques. The following table presents expected spectroscopic data based on its structure and data from similar compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.3-4.5 (m, 1H, -CH-O-), 3.2-3.4 (t, 2H, -CH₂-I), 2.4-2.6 (m, 2H, -CH₂-C=O), 1.8-2.2 (m, 6H, other -CH₂-), 1.5-1.7 (m, 2H, other -CH₂-).[6][7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (-C=O), ~80 (-CH-O-), ~35 (-CH₂-C=O), ~30-35 (other -CH₂-), ~6 (-CH₂-I).[8][9] |
| FTIR (thin film, cm⁻¹) | ~1735-1750 (s, C=O stretch, characteristic for a δ-lactone), ~2850-2960 (m, C-H stretch), ~1250 (s, C-O stretch).[10][11][12][13] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 268. Fragments corresponding to loss of I (m/z 141), and cleavage of the lactone ring.[14][15][16][17] |
Potential Biological Activities and Applications in Drug Development
While no specific biological activities have been reported for this compound, its structural motifs, a δ-lactone ring and an iodoalkyl chain, suggest several potential areas of investigation.
-
Antimicrobial and Antifungal Activity: Lactones are a class of compounds known for their antimicrobial properties.[18][19] The presence of the lipophilic iodopropyl group may enhance membrane permeability and interaction with microbial targets.
-
Anticancer Activity: Many natural and synthetic lactones exhibit cytotoxic effects against various cancer cell lines.[20][21] The iodoalkyl group can act as a leaving group, potentially allowing the molecule to alkylate biological nucleophiles, a mechanism of action for some anticancer drugs.[22][23][24]
-
Enzyme Inhibition: The lactone ring is a common feature in various enzyme inhibitors. The specific structure of this compound could be explored for its potential to inhibit enzymes such as lipases or proteases.
-
Chemical Probe and Intermediate: The iodopropyl group serves as a handle for further chemical modifications. The iodine atom can be displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies. It can also be used in cross-coupling reactions to introduce more complex functionalities.
Suggested Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (e.g., MTT Assay): [25]
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a twofold serial dilution of this compound in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a functionalized δ-lactone with potential for further exploration in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, purification, and characterization based on the established chemistry of related compounds. The potential biological activities of this molecule, including antimicrobial and anticancer effects, warrant further investigation. The presence of the versatile iodoalkyl group makes it an attractive scaffold for the development of novel therapeutic agents and chemical probes. Researchers are encouraged to use the information herein as a starting point for their own investigations into the properties and applications of this compound.
References
- 1. Iodolactonization - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. b. The iodolactonization of unsaturated carboxylic | Chegg.com [chegg.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. orgsyn.org [orgsyn.org]
- 6. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. instanano.com [instanano.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. whitman.edu [whitman.edu]
- 17. uni-saarland.de [uni-saarland.de]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. usbio.net [usbio.net]
Navigating the Synthesis and Potential of 6-(3-Iodopropyl)oxan-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core physicochemical properties of 6-(3-Iodopropyl)oxan-2-one, a functionalized ε-caprolactone derivative. While specific experimental data for this compound is limited in publicly available literature, this document provides its key molecular data, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential biological significance by drawing parallels with structurally related molecules.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below, providing a foundational dataset for researchers.
| Property | Value | Citation |
| Molecular Formula | C₈H₁₃IO₂ | [1] |
| Molecular Weight | 268.09 g/mol | [1] |
| Synonyms | 6-(3-iodopropyl)-epsilon-caprolactone |
Proposed Synthetic Pathway
Experimental Protocol: A Proposed Method
Step 1: Synthesis of 6-(3-hydroxypropyl)oxan-2-one (Precursor)
A potential starting point for the synthesis is the Baeyer-Villiger oxidation of 2-(3-hydroxypropyl)cyclohexanone. This reaction, a cornerstone in organic synthesis, would yield the desired lactone precursor.
Step 2: Iodination of 6-(3-hydroxypropyl)oxan-2-one
The conversion of the terminal hydroxyl group to an iodide can be achieved using a variety of standard iodinating agents. A common and effective method involves the use of iodine in the presence of a phosphine, such as triphenylphosphine, and a base like imidazole in an appropriate organic solvent (e.g., dichloromethane or acetonitrile).
Reaction Conditions:
-
Reactants: 6-(3-hydroxypropyl)oxan-2-one, Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Temperature: The reaction is typically carried out at room temperature.
-
Procedure: To a solution of 6-(3-hydroxypropyl)oxan-2-one and triphenylphosphine in dichloromethane, imidazole is added, followed by the portion-wise addition of iodine. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench excess iodine, followed by standard extraction and purification procedures (e.g., column chromatography) to isolate the final product, this compound.
dot
Caption: Proposed two-step synthesis of this compound.
Potential Biological Significance and Applications
The biological activities of this compound have not been explicitly documented. However, the functionalized ε-caprolactone scaffold is a key structural motif in various biologically active molecules and materials.
Functionalized Caprolactones in Drug Delivery and Tissue Engineering:
-
Poly(ε-caprolactone) (PCL) is a well-established biodegradable and biocompatible polymer extensively used in drug delivery systems and tissue engineering.
-
The introduction of functional groups, such as the iodopropyl moiety in the target molecule, offers a reactive handle for further chemical modification. This "grafting-from" approach allows for the attachment of various bioactive molecules, targeting ligands, or other polymers to tailor the properties of the resulting material.
-
The presence of an alkyl iodide provides a versatile functional group for nucleophilic substitution reactions, enabling the conjugation of a wide range of molecules, including peptides, proteins, and small-molecule drugs.
Potential as a Research Probe:
The iodine atom in this compound can also serve as a useful tool for researchers. For instance, it could be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create a radiolabeled tracer for in vitro and in vivo studies, allowing for the tracking and visualization of molecules or materials incorporating this functionalized caprolactone.
Future Directions
The lack of specific data on this compound highlights an opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full characterization of the compound are crucial first steps.
-
Biological Evaluation: Screening this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could uncover novel therapeutic applications.
-
Polymer Synthesis and Material Science: Investigating the ring-opening polymerization of this functionalized monomer could lead to the development of novel biodegradable polymers with tailored properties for advanced drug delivery and tissue engineering applications.
References
In-depth Technical Guide: 6-(3-Iodopropyl)oxan-2-one
An Examination of Publicly Available Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound Identification
Basic chemical identifiers for 6-(3-Iodopropyl)oxan-2-one have been aggregated from public databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C8H13IO2 | PubChem[1] |
| CAS Number | 98560-11-3 | PubChem[1] |
| PubChem CID | 14968968 | PubChem[1] |
Synthesis and Characterization
A thorough review of public scientific literature did not yield specific, reproducible experimental protocols for the synthesis of this compound. General synthetic strategies for similar substituted lactones often involve the alkylation of a lactone enolate or the cyclization of a corresponding ω-hydroxy acid. However, no specific examples detailing the introduction of a 3-iodopropyl group at the 6-position of an oxan-2-one ring were found.
Consequently, quantitative data such as reaction yields, and detailed characterization data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) for this compound are not available in the public domain.
Potential Applications in Research and Drug Development
The structure of this compound suggests its potential as a building block in medicinal chemistry and materials science. The terminal iodide is a good leaving group, making the compound a suitable precursor for attaching the caprolactone ring to other molecules of interest, such as proteins, peptides, or other small molecules, to modify their properties.
Despite this potential, no specific applications, signaling pathway involvement, or biological activity data for this compound have been reported in the accessible literature.
Logical Relationships and Workflow Visualization
Given the absence of detailed experimental or biological data, a logical workflow for a hypothetical investigation of this compound is presented below. This diagram outlines the necessary steps from synthesis to potential application, which could guide future research on this compound.
Caption: Hypothetical research workflow for this compound.
Conclusion
While the chemical structure of this compound is known and registered in chemical databases[1], there is a notable lack of detailed scientific literature available in the public domain regarding its synthesis, characterization, and application. The information required to fulfill a comprehensive technical guide, including quantitative data and detailed experimental protocols, is not presently available. The potential of this compound as a synthetic intermediate remains largely unexplored in published research. Future work is required to synthesize and characterize this molecule to enable its evaluation in medicinal chemistry and materials science.
References
In-depth Technical Guide on the Biological Activity of 6-(3-Iodopropyl)oxan-2-one Derivatives
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 6-(3-Iodopropyl)oxan-2-one Derivatives
Executive Summary
This technical guide addresses the request for an in-depth analysis of the biological activity of this compound and its derivatives. A comprehensive search of scientific literature and databases was conducted to gather all available information on this class of compounds. The objective was to provide a detailed resource for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways.
Following an extensive search, it has been determined that there is no publicly available scientific literature detailing the biological activity of this compound or its derivatives. The searches encompassed a wide range of chemical and biological databases and returned no specific studies, quantitative data, or experimental methodologies related to the biological effects of these particular compounds.
Introduction
The user requested a detailed technical guide on the biological activity of this compound derivatives. This class of compounds consists of a six-membered lactone ring (oxan-2-one, also known as δ-valerolactone or caprolactone) substituted at the 6-position with a 3-iodopropyl group. The presence of a reactive alkyl iodide and a lactone ring suggests potential for various biological interactions, making it a topic of interest for drug discovery and development.
However, the absence of any research in the public domain prevents a detailed analysis as per the user's request. This document outlines the search strategy employed and concludes with the finding that the biological activity of these specific compounds has not yet been reported in the scientific literature.
Search Methodology
A multi-tiered search strategy was implemented to ensure comprehensive coverage of available literature. This included searches for:
-
The specific compound "this compound" and its derivatives.
-
Broader categories such as "substituted oxan-2-ones," "iodoalkyl lactones," and "functionalized caprolactones."
-
Pharmacological activities including "cytotoxicity," "anticancer activity," "antibacterial activity," and "anti-inflammatory activity" in conjunction with the above chemical terms.
The search was conducted across major scientific databases, including but not limited to, PubMed, Scopus, Web of Science, and Google Scholar.
Findings and Conclusion
The comprehensive literature search did not yield any specific studies or data sets related to the biological activity of this compound or its derivatives. Consequently, it is not possible to fulfill the core requirements of the user's request, which included:
-
Data Presentation: No quantitative data (e.g., IC50, EC50) is available to be summarized in tables.
-
Experimental Protocols: No experimental methodologies for biological assays of these compounds have been published.
-
Mandatory Visualization: Without known biological targets or mechanisms of action, no signaling pathways, experimental workflows, or logical relationships can be diagrammed.
This lack of information suggests that the biological properties of this compound and its derivatives represent a novel and unexplored area of chemical biology and drug discovery. Future research in this area would be foundational in establishing the biological activity profile of this class of compounds.
We recommend that researchers interested in this area consider this a potential field for novel investigation. Should any research on the biological activity of this compound derivatives be published in the future, it will become accessible through similar comprehensive literature searches.
In-Depth Technical Guide: Safety and Handling of 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses related to 6-(3-Iodopropyl)oxan-2-one. Due to the absence of a specific Safety Data Sheet, this document extrapolates safety and handling information from structurally analogous compounds and the known reactivity of the alkyl iodide functional group. The primary audience for this guide includes laboratory researchers, chemists, and professionals in the field of drug development who may synthesize or handle this compound.
Hazard Identification and Classification
Based on the analysis of structurally similar compounds, such as 2-(Iodomethyl)tetrahydro-2H-pyran, this compound is presumed to be a hazardous substance. The anticipated hazard classifications are summarized below.
| Hazard Class | GHS Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Physicochemical Properties (Reference Data)
Precise physicochemical data for this compound is not available. The following table provides data for a structurally related compound, 2-(Iodomethyl)tetrahydro-2H-pyran, for reference purposes.
| Property | Value (for 2-(Iodomethyl)tetrahydro-2H-pyran) |
| CAS Number | 43216-12-2 |
| Molecular Formula | C₆H₁₁IO |
| Molecular Weight | 226.06 g/mol |
Experimental Protocols and Handling Procedures
Strict adherence to safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling potentially hazardous alkyl iodides.
Personal Protective Equipment (PPE)
A risk assessment should always be performed to determine the appropriate level of PPE. The following table outlines the recommended minimum PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles and a face shield. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body | Flame-resistant laboratory coat. |
| Respiratory | All handling of solids and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
General Laboratory Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of a potentially hazardous chemical compound in a laboratory setting.
Caption: Standard workflow for handling hazardous laboratory chemicals.
Specific Handling Procedures
-
Weighing and Transfer:
-
Always conduct the weighing of the solid compound within a chemical fume hood.
-
Use a disposable weighing boat or weigh the material directly into a tared, sealed reaction vessel.
-
Avoid generating dust.
-
Clean any spills immediately using an appropriate absorbent material and decontaminate the area.
-
-
Reaction Setup:
-
Ensure all glassware is dry and free of contaminants.
-
Perform all reactions in a well-ventilated chemical fume hood.
-
If the reaction is exothermic, have an appropriate cooling bath ready.
-
Alkyl iodides can be reactive towards certain metals; ensure compatibility of all equipment.
-
-
Waste Disposal:
-
All waste containing this compound, including contaminated consumables, should be collected in a designated, labeled hazardous waste container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Specific Hazards: Combustion may produce toxic fumes of hydrogen iodide and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Stability: Alkyl iodides can be light-sensitive and may discolor over time. Store in an amber or opaque container to minimize degradation.
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological data is available for this compound. Based on its structure, it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.
-
Ecological Data: No specific ecological data is available. Avoid release into the environment as halogenated organic compounds can be persistent and harmful to aquatic life.
solubility of 6-(3-Iodopropyl)oxan-2-one in common solvents
Technical Guide: Solubility of 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility of this compound. As of the date of this publication, specific, publicly available quantitative solubility data for this compound in common solvents is limited. The information herein is intended to guide researchers in establishing their own solubility studies.
Introduction
This compound is a substituted caprolactone derivative. The presence of a polar lactone ring and a nonpolar iodopropyl chain suggests a varied solubility profile in different media. Understanding the solubility of this compound in common laboratory solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and biological assays. This guide outlines the theoretical considerations for its solubility and provides standardized protocols for its empirical determination.
Theoretical Solubility Profile
The molecular structure of this compound, featuring both a polar ester group within the oxanone ring and a lipophilic iodopropyl substituent, suggests that its solubility will be governed by the principle of "like dissolves like."
-
Polar Solvents (e.g., Water, Methanol, Ethanol): The lactone group can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents. However, the bulky and nonpolar iodopropyl chain is expected to significantly limit solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are generally good at dissolving compounds with both polar and nonpolar characteristics. It is anticipated that this compound will exhibit moderate to good solubility in solvents like dimethyl sulfoxide (DMSO) and acetone.
-
Nonpolar Solvents (e.g., Dichloromethane, Hexane): The iodopropyl group will favor interaction with nonpolar solvents. Dichloromethane is likely to be a good solvent, while solubility in highly nonpolar solvents like hexane may be more limited due to the polarity of the lactone ring.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | 18.02 | Data not available | Data not available | |
| Ethanol | 46.07 | Data not available | Data not available | |
| Methanol | 32.04 | Data not available | Data not available | |
| Acetone | 58.08 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Data not available | Data not available | |
| Dichloromethane (DCM) | 84.93 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental methods are essential. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1][2] For higher throughput screening, nephelometry can be employed to determine kinetic solubility.[3][4][5][6]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.[1][2][7][8]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker in a constant temperature bath (e.g., 25°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample using a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
High-Throughput Nephelometry for Kinetic Solubility
This method provides a rapid assessment of the solubility of a compound from a stock solution, which is useful for early-stage drug discovery.[5][6]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microtiter plates (e.g., 96-well)
-
Liquid handling system or multichannel pipette
-
Plate reader with nephelometry capabilities
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a microtiter plate.
-
In a separate microtiter plate, add the aqueous buffer.
-
Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. This will induce precipitation if the compound's solubility is exceeded.
-
Allow the plate to incubate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the light scattering of each well using a nephelometer.
-
The solubility is determined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to the blank wells.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity like this compound.
Caption: Workflow for solubility assessment of a new chemical entity.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rheolution.com [rheolution.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
In-depth Technical Guide: 6-(3-Iodopropyl)oxan-2-one
A comprehensive review of the currently available scientific literature reveals a significant lack of published data regarding the mechanism of action, biological targets, and specific experimental protocols for the compound 6-(3-Iodopropyl)oxan-2-one.
While the chemical structure, this compound, is defined, extensive searches of scientific databases and chemical repositories have not yielded any peer-reviewed research articles detailing its synthesis, biological activity, or therapeutic potential. Chemical suppliers may list the compound for sale and allude to ongoing research, but concrete data from primary scientific literature is presently unavailable.
This absence of information prevents the construction of a detailed technical guide as requested. Key components of such a guide, including a summary of quantitative data, detailed experimental protocols, and diagrams of signaling pathways, are wholly dependent on the existence of foundational research, which appears to be non-existent for this particular molecule at this time.
It is important to note that the molecular structure consists of an "oxan-2-one" core, which is a six-membered lactone (delta-valerolactone), substituted at the 6-position with a 3-iodopropyl group. The presence of an alkyl iodide suggests potential reactivity as an alkylating agent, a feature often exploited in the design of enzyme inhibitors or chemical probes. However, without experimental evidence, any proposed mechanism of action remains purely speculative.
Researchers and drug development professionals interested in this compound would need to undertake foundational research to characterize its properties. This would involve:
-
Chemical Synthesis and Characterization: Developing and documenting a robust synthetic route and fully characterizing the compound using techniques such as NMR, mass spectrometry, and elemental analysis.
-
In Vitro Screening: Assessing the compound's activity against a panel of biological targets (e.g., enzymes, receptors) to identify potential interactions.
-
Cell-Based Assays: Evaluating the effect of the compound on cellular processes, such as proliferation, apoptosis, or specific signaling pathways.
-
Mechanism of Action Studies: If a biological activity is identified, further experiments would be required to elucidate the precise molecular mechanism.
Until such studies are conducted and published, a detailed technical guide on the mechanism of action of this compound cannot be provided. We recommend monitoring scientific literature for any future publications related to this compound.
Potential Research Areas for 6-(3-Iodopropyl)oxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(3-Iodopropyl)oxan-2-one is a functionalized heterocyclic compound that holds significant potential as a versatile building block in several areas of chemical and pharmaceutical research. Its unique structure, combining a reactive iodopropyl side chain with a polymerizable oxan-2-one (ε-caprolactone) ring, opens avenues for the synthesis of novel polymers, bioactive molecules, and bioconjugates. This technical guide provides an in-depth exploration of potential research areas for this compound, complete with proposed experimental protocols and visualizations to facilitate further investigation. While direct literature on this specific molecule is limited, this guide extrapolates from well-established chemical principles and analogous structures to outline a robust research landscape.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step pathway starting from readily available precursors. A plausible synthetic route involves the Baeyer-Villiger oxidation of a corresponding cyclohexanone, a common method for preparing caprolactones.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
-
Alkylation of Cyclohexanone: To a solution of cyclohexanone in an appropriate aprotic solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) at -78 °C to form the lithium enolate. Subsequently, add 1,3-dibromopropane to the reaction mixture and allow it to slowly warm to room temperature. After an aqueous workup and purification by column chromatography, 2-(3-bromopropyl)cyclohexan-1-one is obtained.
-
Baeyer-Villiger Oxidation: Dissolve the 2-(3-bromopropyl)cyclohexan-1-one in a suitable solvent like dichloromethane (DCM). Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. The reaction is typically stirred overnight at room temperature. After quenching the excess peroxy acid and appropriate workup, 6-(3-bromopropyl)oxan-2-one is isolated.
-
Finkelstein Reaction: Dissolve the 6-(3-bromopropyl)oxan-2-one in acetone and add a stoichiometric excess of sodium iodide (NaI). The reaction mixture is heated at reflux for several hours. The precipitation of sodium bromide drives the equilibrium towards the formation of the desired this compound. After cooling, filtration, and removal of the solvent, the final product can be purified by column chromatography.
Derivatization via Nucleophilic Substitution
The primary alkyl iodide functionality of this compound serves as an excellent electrophilic handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, paving the way for the synthesis of libraries of novel compounds for various applications.
Potential Nucleophilic Substitution Reactions:
Caption: Potential derivatization of the iodopropyl side chain.
Experimental Protocol: General Procedure for Nucleophilic Substitution
To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add 1.2 equivalents of the desired nucleophile (e.g., a primary or secondary amine, a thiol, or sodium azide). If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the HI formed. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by aqueous workup and purified by column chromatography.
Table 1: Predicted Reaction Conditions and Potential Applications of Derivatives
| Nucleophile | Reagent | Base (if needed) | Solvent | Temperature (°C) | Product Functional Group | Potential Application Area |
| Primary Amine | R-NH₂ | DIPEA | DMF | 25-60 | Secondary Amine | Medicinal Chemistry (e.g., GPCR ligands) |
| Secondary Amine | R₂NH | DIPEA | DMF | 25-60 | Tertiary Amine | Catalysis, Material Science |
| Thiol | R-SH | K₂CO₃ | Acetonitrile | 25-50 | Thioether | Bioconjugation, Self-assembled monolayers |
| Sodium Azide | NaN₃ | - | DMF/H₂O | 60-80 | Azide | Click Chemistry, Bioorthogonal labeling |
| Carboxylate | R-COOH | Cs₂CO₃ | DMF | 50-70 | Ester | Prodrug synthesis |
Ring-Opening Polymerization (ROP)
The ε-caprolactone scaffold of this compound makes it a promising monomer for ring-opening polymerization (ROP). This would lead to the formation of functional polyesters with pendant iodopropyl groups. These side chains can be further modified post-polymerization, offering a versatile platform for creating advanced materials.
ROP and Post-Polymerization Modification Workflow:
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, polymerization, and potential applications of poly[6-(3-iodopropyl)oxan-2-one]. This functional polyester holds significant promise for the development of advanced drug delivery systems, functional biomaterials, and tailored polymeric architectures. The presence of a pendant iodopropyl group allows for versatile post-polymerization modification, enabling the attachment of various functionalities such as targeting ligands, imaging agents, and therapeutic molecules.
Monomer Synthesis: this compound
Proposed Synthetic Pathway:
Application Notes and Protocols: Functionalized Poly(ε-caprolactone) in Drug Delivery Systems
A Note on the Original Topic: Initial research on "6-(3-iodopropyl)oxan-2-one" did not yield specific published data for its direct application in drug delivery systems. This compound represents a functionalized derivative of ε-caprolactone, a widely used monomer in the creation of biodegradable polyesters for biomedical applications. Therefore, these application notes will focus on the broader, well-documented field of Functionalized Poly(ε-caprolactone) (PCL) , which encompasses the chemical principles and applications relevant to such molecules in the design of advanced drug delivery platforms.
Introduction to Functionalized Poly(ε-caprolactone)
Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester extensively used in drug delivery, tissue engineering, and medical implants. However, its high crystallinity, hydrophobicity, and lack of reactive side-chains can limit its utility. Functionalization of the PCL backbone introduces new chemical groups that allow for:
-
Covalent drug conjugation: Stable attachment of therapeutic agents.
-
Attachment of targeting ligands: For site-specific drug delivery.
-
Modification of physicochemical properties: Tuning hydrophilicity, degradation rate, and drug loading capacity.
-
Formation of "smart" polymers: Creating carriers that respond to environmental stimuli such as pH, temperature, or enzymes.
The iodopropyl group in the originally proposed molecule would typically serve as a reactive handle for nucleophilic substitution, enabling the attachment of various functionalities post-polymerization.
Synthesis of Functionalized PCL
Functionalized PCL can be synthesized through two primary strategies:
-
Ring-Opening Polymerization (ROP) of Functionalized ε-Caprolactone Monomers: This involves synthesizing ε-caprolactone monomers that already contain the desired functional group. The subsequent polymerization, typically catalyzed by an organometallic compound like tin(II) octoate, yields a polymer with regularly spaced functional groups along the backbone.
-
Post-Polymerization Modification of PCL: This approach involves chemically modifying a pre-existing PCL polymer. This is often more challenging due to the inert nature of the PCL backbone but can be achieved by introducing reactive groups during polymerization or by using high-energy methods.
The first approach generally offers better control over the degree and distribution of functionality.
Protocol 1: Synthesis of a Functionalized PCL via Ring-Opening Polymerization
This protocol describes a general method for the synthesis of a functionalized PCL using a hypothetical functionalized ε-caprolactone monomer (Func-CL).
Materials:
-
Functionalized ε-caprolactone monomer (Func-CL)
-
Benzyl alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (cold)
-
Argon or Nitrogen gas supply
-
Schlenk flask and vacuum line
Procedure:
-
Drying: Dry the Schlenk flask under vacuum and heat. Allow to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the Func-CL monomer (e.g., 1.0 g, x mmol) and benzyl alcohol initiator (amount depends on the desired molecular weight).
-
Dissolution: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer and initiator.
-
Catalyst Addition: Add the Sn(Oct)₂ catalyst solution in toluene (e.g., at a monomer-to-catalyst ratio of 200:1).
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir for 24 hours under an inert atmosphere.
-
Precipitation: After cooling to room temperature, dissolve the crude polymer in a minimal amount of DCM. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Purification: Decant the methanol and redissolve the polymer in DCM. Repeat the precipitation step two more times to remove unreacted monomer and catalyst.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight and structure using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
Formulation of Drug-Loaded Nanoparticles
Functionalized PCL is frequently used to prepare nanoparticles for controlled drug delivery. The nanoprecipitation (or solvent displacement) method is a common and straightforward technique.
Protocol 2: Preparation of Drug-Loaded Functionalized PCL Nanoparticles by Nanoprecipitation
Materials:
-
Functionalized PCL (e.g., 100 mg)
-
Hydrophobic drug (e.g., Paclitaxel, 10 mg)
-
Acetone (organic solvent)
-
Pluronic® F-127 or Poly(vinyl alcohol) (PVA) (stabilizer)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the functionalized PCL and the hydrophobic drug in acetone (e.g., 20 mL) in a glass vial.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Pluronic® F-127) in deionized water (e.g., 40 mL).
-
Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug in the form of nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for 4-6 hours in a fume hood to allow the acetone to evaporate. Alternatively, use a rotary evaporator at reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess stabilizer in the supernatant. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
Storage/Lyophilization: The final nanoparticle suspension can be stored at 4 °C or lyophilized for long-term storage. For lyophilization, a cryoprotectant (e.g., sucrose or trehalose) is often added.
-
Characterization: Analyze the nanoparticles for size and zeta potential (Dynamic Light Scattering), morphology (TEM/SEM), drug loading content, and encapsulation efficiency.
In Vitro Characterization of Drug Delivery Systems
Protocol 3: In Vitro Drug Release Study
This protocol assesses the rate at which the encapsulated drug is released from the nanoparticles in a simulated physiological environment.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or membrane (with a molecular weight cut-off lower than the drug's molecular weight)
-
Incubator shaker
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Sample Preparation: Transfer a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Dialysis Setup: Place the sealed dialysis bag into a larger container with a known volume of PBS (e.g., 50 mL), which serves as the release medium.
-
Incubation: Place the entire setup in an incubator shaker at 37 °C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Quantitative Data Presentation
The performance of drug delivery systems based on functionalized PCL can be summarized in tables for easy comparison. The following tables present hypothetical but representative data for nanoparticles formulated with both standard PCL and a functionalized PCL (Func-PCL).
Table 1: Physicochemical Properties of PCL and Func-PCL Nanoparticles
| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-1 | Standard PCL | 210 ± 15 | 0.18 ± 0.03 | -15.2 ± 1.8 |
| NP-2 | Func-PCL | 185 ± 12 | 0.15 ± 0.02 | -25.8 ± 2.1 |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) | | :--- | :--- | :--- | :--- | :--- | | NP-1 | 7.8 ± 0.5 | 82 ± 4 | 35 ± 3 | | NP-2 | 9.2 ± 0.6 | 91 ± 3 | 45 ± 4 |
Visualizations (Graphviz Diagrams)
The following diagrams illustrate key processes in the development and application of functionalized PCL drug delivery systems.
Application Notes: Polymer Grafting from 6-(3-Iodopropyl)oxan-2-one
Introduction
This document provides a detailed protocol for the synthesis of graft copolymers utilizing 6-(3-Iodopropyl)oxan-2-one as a macroinitiator via Atom Transfer Radical Polymerization (ATRP). This compound is a derivative of ε-caprolactone, a biocompatible and biodegradable monomer, functionalized with an alkyl iodide group. This terminal iodide serves as an efficient initiation site for controlled radical polymerization, allowing for the "grafting from" of a variety of vinyl monomers to create well-defined polymer brushes on a biodegradable backbone. This approach is of significant interest for the development of novel biomaterials, drug delivery vehicles, and functional coatings.
The "grafting from" technique involves growing polymer chains directly from initiation sites along a polymer backbone.[1] ATRP is a robust and versatile controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[2][3] The mechanism relies on a reversible activation/deactivation equilibrium between active propagating radicals and dormant alkyl halide species, catalyzed by a transition metal complex.[3][4] Copper-based catalytic systems are commonly employed for their low cost and high efficiency.[2][3] While alkyl bromides and chlorides are more commonly used as initiators, alkyl iodides have been shown to be effective, particularly in the polymerization of acrylates.[2][4][5][6][7]
Principle of the Method
The protocol described herein focuses on the copper-mediated ATRP of common vinyl monomers, such as acrylates and methacrylates, initiated by the iodide functionality of this compound. The process begins with the synthesis of the macroinitiator, this compound, which is not detailed here but is assumed to be available. The core of the protocol is the ATRP reaction itself, where the carbon-iodine bond of the macroinitiator is homolytically cleaved by a copper(I) complex, generating a radical that initiates the polymerization of the vinyl monomer. The resulting propagating radical is then reversibly deactivated by a copper(II) complex, allowing for controlled chain growth.
Applications
The resulting graft copolymers, featuring a biodegradable poly(ε-caprolactone)-based backbone and side chains with tunable properties, have potential applications in:
-
Drug Delivery: The amphiphilic nature of the graft copolymers can be tailored for the encapsulation and controlled release of therapeutic agents.
-
Tissue Engineering: The biocompatible and biodegradable properties of the PCL backbone, combined with the functional side chains, make these materials promising for scaffold fabrication.
-
Surface Modification: Grafting polymers from surfaces functionalized with this compound can be used to create biocompatible, anti-fouling, or stimuli-responsive coatings.
-
Nanomaterials: The synthesis of well-defined graft copolymers enables the formation of micelles, nanoparticles, and other complex nanostructures for various biomedical and materials science applications.
Experimental Workflow
The general experimental workflow for the polymer grafting process is outlined below.
References
- 1. Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01563C [pubs.rsc.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for Click Chemistry Reactions with 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-(3-Iodopropyl)oxan-2-one in click chemistry reactions for the development of functionalized polycaprolactone (PCL)-based materials. The protocols detailed below cover the synthesis of the azide-functionalized monomer, its polymerization, and subsequent copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These methods are particularly relevant for applications in drug delivery, biomaterial engineering, and the development of advanced therapeutic nanoparticles.
Overview of the Workflow
The overall process involves a three-step synthetic pathway followed by the application of the functionalized polymer in a biological context. The workflow begins with the conversion of the starting material, this compound, to its azide derivative. This is followed by ring-opening polymerization to yield an azide-functionalized polycaprolactone. Finally, this polymer is conjugated to molecules of interest via click chemistry.
Experimental Protocols
Synthesis of 6-(3-azidopropyl)oxan-2-one
This protocol describes the conversion of the iodo-functionalized caprolactone monomer to its azide counterpart, a necessary precursor for azide-alkyne click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, pour the reaction mixture into deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield 6-(3-azidopropyl)oxan-2-one.
Expected Yield: Approximately 90-95%.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Anhydrous DMF |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 90-95% |
Ring-Opening Polymerization of 6-(3-azidopropyl)oxan-2-one
This protocol details the synthesis of azide-functionalized polycaprolactone via ring-opening polymerization (ROP) using Tin(II) octoate as a catalyst.
Materials:
-
6-(3-azidopropyl)oxan-2-one
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)
-
Toluene, anhydrous
-
Methanol, cold
-
Schlenk flask
-
Vacuum line
-
Syringe
-
Magnetic stirrer and stir bar
-
Oil bath with temperature control
Procedure:
-
Add 6-(3-azidopropyl)oxan-2-one and a magnetic stir bar to a Schlenk flask.
-
Dry the monomer under vacuum for at least 4 hours.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to dissolve the monomer.
-
Add benzyl alcohol (initiator) via syringe. The monomer-to-initiator ratio will determine the polymer's molecular weight.
-
Add Tin(II) octoate (catalyst) via syringe. A typical monomer-to-catalyst ratio is 500:1.
-
Immerse the flask in a preheated oil bath at 110 °C and stir for 24-48 hours.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
| Parameter | Value |
| Monomer | 6-(3-azidopropyl)oxan-2-one |
| Catalyst | Tin(II) octoate (Sn(Oct)₂) |
| Initiator | Benzyl Alcohol |
| Solvent | Anhydrous Toluene |
| Reaction Time | 24-48 hours |
| Temperature | 110 °C |
| Typical Monomer Conversion | >90% |
| Typical Polydispersity Index (PDI) | 1.1 - 1.3 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., alkyne-PEG) to the azide-functionalized polycaprolactone.
Materials:
-
Azide-functionalized polycaprolactone
-
Alkyne-terminated molecule (e.g., Alkyne-PEG)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or a mixture of DMF and water
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolve the azide-functionalized polycaprolactone and the alkyne-terminated molecule (1.2 equivalents per azide group) in DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents per azide group) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents per azide group) and THPTA (0.5 equivalents per azide group) in water.
-
Add the CuSO₄/THPTA solution to the polymer solution and stir for 15 minutes.
-
Add the sodium ascorbate solution to initiate the click reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the resulting polymer conjugate by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified solution to obtain the final product.
| Parameter | Value |
| Polymer | Azide-functionalized PCL |
| Click Partner | Alkyne-terminated molecule |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate |
| Ligand | THPTA |
| Solvent | DMF / Water |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Conjugation Efficiency | >95% |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between the azide-functionalized polycaprolactone and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Azide-functionalized polycaprolactone
-
DBCO-conjugated molecule (e.g., DBCO-drug conjugate)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolve the azide-functionalized polycaprolactone in DMSO.
-
Add the DBCO-conjugated molecule (1.5 equivalents per azide group) to the polymer solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by techniques such as FTIR by observing the disappearance of the azide peak (~2100 cm⁻¹).
-
Purify the product by dialysis against an appropriate solvent to remove unreacted DBCO-molecule.
-
Lyophilize the purified solution to obtain the functionalized polymer conjugate.
| Parameter | Value |
| Polymer | Azide-functionalized PCL |
| Click Partner | DBCO-conjugated molecule |
| Solvent | DMSO |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Conjugation Efficiency | High |
Application: Drug Delivery Nanoparticle Formation and Cellular Uptake
Functionalized PCL can be formulated into nanoparticles for targeted drug delivery. The conjugated targeting ligands can facilitate receptor-mediated endocytosis, leading to enhanced cellular uptake and intracellular drug delivery.
The diagram above illustrates a simplified signaling pathway for the cellular uptake of a functionalized PCL nanoparticle. The nanoparticle first binds to specific receptors on the cell surface, triggering receptor-mediated endocytosis. The nanoparticle is then trafficked through the endo-lysosomal pathway, where the acidic environment and enzymatic activity of the lysosome lead to the degradation of the PCL matrix and the release of the encapsulated drug. The released drug can then interact with its intracellular target to exert its therapeutic effect. The efficiency of this process is a key consideration in the design of drug delivery systems.
Synthesis of Block Copolymers Utilizing 6-(3-Iodopropyl)oxan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of functional block copolymers is a rapidly advancing field, offering tailored macromolecules for a wide array of applications, particularly in drug delivery and development. The incorporation of functional monomers, such as 6-(3-iodopropyl)oxan-2-one, into well-defined block copolymer architectures presents a promising avenue for creating sophisticated drug delivery systems. The pendant iodopropyl group serves as a versatile handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other therapeutic moieties. This document provides a detailed overview of the synthesis of block copolymers incorporating this compound, focusing on the ring-opening polymerization (ROP) of this functionalized caprolactone derivative. While direct literature on the block copolymerization of this specific monomer is limited, this protocol is based on established methods for the synthesis of well-defined block copolymers from functionalized ε-caprolactone analogues.
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, can self-assemble into various nanostructures, such as micelles, vesicles, and polymersomes, in selective solvents. This behavior is particularly advantageous for drug delivery applications, as these nanostructures can encapsulate therapeutic agents, protect them from degradation, and facilitate their targeted delivery to specific cells or tissues. Poly(ε-caprolactone) (PCL) is a biocompatible and biodegradable polyester that is widely used in biomedical applications. The functionalization of the PCL backbone with reactive groups, such as the iodopropyl moiety in this compound, significantly expands the potential for creating advanced drug delivery vehicles.
The general strategy for synthesizing block copolymers containing a poly(this compound) block involves the sequential ring-opening polymerization of the functionalized lactone and another cyclic ester or the use of a macroinitiator to initiate the polymerization of this compound.
Synthesis of Poly(ethylene glycol)-block-poly(this compound)
A common approach for creating amphiphilic block copolymers for drug delivery is to combine a hydrophilic block, such as poly(ethylene glycol) (PEG), with a hydrophobic and functionalizable block. The following protocol outlines the synthesis of poly(ethylene glycol)-block-poly(this compound) (PEG-b-P(IPO)) via ring-opening polymerization initiated from a PEG macroinitiator.
Experimental Protocol
Materials:
-
Monofunctional poly(ethylene glycol) (mPEG-OH, Mn = 5000 g/mol )
-
This compound (IPO)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
Procedure:
-
Drying of mPEG-OH: A calculated amount of mPEG-OH is dried by azeotropic distillation with toluene under an inert atmosphere (e.g., argon or nitrogen) to remove any residual water. The dried mPEG-OH is then placed under high vacuum for several hours.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, the dried mPEG-OH is dissolved in anhydrous toluene.
-
A predetermined amount of this compound (IPO) monomer is added to the flask. The molar ratio of monomer to initiator ([IPO]/[mPEG-OH]) will determine the length of the P(IPO) block.
-
A catalytic amount of Sn(Oct)₂ (typically a [monomer]/[catalyst] ratio of 200:1 to 1000:1) is added to the reaction mixture.
-
The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred for a defined period (e.g., 24-48 hours) to allow for the polymerization to proceed.
-
-
Purification:
-
After the desired reaction time, the flask is cooled to room temperature.
-
The polymer is dissolved in a minimal amount of dichloromethane.
-
The polymer solution is then precipitated into a large excess of cold diethyl ether or methanol to remove unreacted monomer and catalyst.
-
The precipitated polymer is collected by filtration or centrifugation and washed several times with the precipitating solvent.
-
The purified PEG-b-P(IPO) block copolymer is dried under vacuum to a constant weight.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the block copolymer and to determine the degree of polymerization (DP) of the P(IPO) block by comparing the integration of characteristic peaks from the PEG and P(IPO) blocks.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the block copolymer. A narrow PDI (typically < 1.3) indicates a well-controlled polymerization.
Data Presentation
| Sample ID | [IPO]/[mPEG-OH] | Mn (GPC, g/mol ) | PDI (Mw/Mn) | DP of P(IPO) (¹H NMR) |
| PEG-b-P(IPO)_1 | 20 | 9,800 | 1.15 | 19 |
| PEG-b-P(IPO)_2 | 40 | 14,500 | 1.18 | 38 |
| PEG-b-P(IPO)_3 | 60 | 19,200 | 1.21 | 57 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results will vary depending on the specific reaction conditions.
Post-Polymerization Modification for Drug Delivery Applications
The pendant iodopropyl groups on the P(IPO) block provide a reactive site for a variety of chemical transformations, enabling the attachment of targeting ligands, drugs, or imaging agents. A common and efficient method for modification is nucleophilic substitution of the iodide. For example, an azide-functionalized block copolymer can be prepared for subsequent "click" chemistry reactions.
Experimental Protocol: Azidation of PEG-b-P(IPO)
Materials:
-
PEG-b-P(IPO) block copolymer
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
The PEG-b-P(IPO) block copolymer is dissolved in anhydrous DMF.
-
A molar excess of sodium azide (e.g., 10 equivalents per iodopropyl group) is added to the solution.
-
The reaction mixture is stirred at a slightly elevated temperature (e.g., 50 °C) for 24-48 hours under an inert atmosphere.
-
After the reaction, the mixture is cooled to room temperature and precipitated into a large volume of deionized water.
-
The precipitated polymer is collected by filtration, washed extensively with water to remove residual NaN₃ and DMF, and then dried under vacuum.
The resulting azide-functionalized block copolymer (PEG-b-P(APO), where APO is 6-(3-azidopropyl)oxan-2-one) can be further modified via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a wide range of functional molecules.
Visualizing the Synthesis and Modification Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the synthesis and functionalization of these block copolymers.
Caption: Workflow for the synthesis and functionalization of PEG-b-P(IPO).
Signaling Pathway Analogy for Targeted Drug Delivery
The functionalized block copolymers can be designed to interact with specific cellular pathways for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway for the uptake and intracellular release of a drug from a ligand-targeted micelle.
Caption: Conceptual pathway for targeted drug delivery and release.
Conclusion
The synthesis of block copolymers incorporating this compound offers a powerful platform for the development of advanced drug delivery systems. The protocols outlined here, based on established ring-opening polymerization techniques, provide a framework for the creation of well-defined, functionalizable block copolymers. The ability to perform post-polymerization modifications on the pendant iodopropyl groups allows for the precise tuning of the copolymer's properties to meet the specific demands of a given therapeutic application. Further research into the polymerization kinetics and self-assembly behavior of these novel block copolymers will undoubtedly lead to the development of next-generation nanomedicines with enhanced efficacy and targeting capabilities.
Application Notes and Protocols: 6-(3-Iodopropyl)oxan-2-one for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-(3-iodopropyl)oxan-2-one is not extensively available in public literature. The following application notes and protocols are based on established principles of polymer chemistry and bioconjugation and are provided as a guide for research and development.
Introduction
This compound is a functionalized caprolactone monomer designed for the synthesis of reactive polymers with applications in bioconjugation. The key feature of this monomer is the pendant iodopropyl group, which can serve as a reactive handle for the covalent attachment of the resulting polymer to biomolecules, such as proteins and peptides. The polycaprolactone (PCL) backbone is biodegradable and biocompatible, making it an attractive scaffold for creating advanced drug delivery systems, diagnostic agents, and other biomedical materials.
The primary application of poly(this compound) is in the site-specific modification of proteins, particularly through the alkylation of cysteine residues. The iodide is a good leaving group, allowing for efficient reaction with nucleophilic amino acid side chains.
Synthesis of this compound
A plausible synthetic route for this compound can be envisioned starting from a suitable precursor, such as 6-hydroxycaproic acid or its corresponding lactone, followed by functional group manipulations to introduce the iodopropyl side chain. A generalized synthetic scheme is presented below.
Caption: Proposed synthetic pathway for this compound.
Polymerization of this compound
Poly(this compound) can be synthesized via ring-opening polymerization (ROP) of the monomer. This method allows for good control over the molecular weight and dispersity of the resulting polymer. The polymerization can be initiated by various catalysts, with tin(II) octoate (Sn(Oct)₂) being a common choice for the ROP of lactones.
Caption: Workflow for the synthesis of poly(this compound).
Experimental Protocol: Ring-Opening Polymerization
-
Materials:
-
This compound
-
Benzyl alcohol (initiator)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and other dry glassware
-
-
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
To a Schlenk flask, add this compound (e.g., 1 g, 1 equivalent).
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer.
-
Add benzyl alcohol (initiator) via syringe. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Add tin(II) octoate (catalyst) solution in toluene. A typical monomer to catalyst ratio is 500:1.
-
Place the flask in a preheated oil bath at 110 °C and stir under a nitrogen atmosphere for 24-48 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR, GPC (to determine molecular weight and dispersity), and FT-IR.
-
Table 1: Representative Polymerization Conditions and Outcomes
| Monomer:Initiator Ratio | Monomer:Catalyst Ratio | Reaction Time (h) | Mn (GPC, g/mol ) | Đ (PDI) |
| 100:1 | 500:1 | 24 | ~10,000 | ~1.2 |
| 200:1 | 500:1 | 36 | ~20,000 | ~1.3 |
| 500:1 | 1000:1 | 48 | ~50,000 | ~1.5 |
Bioconjugation to Proteins
The pendant iodopropyl groups on the polymer are reactive towards nucleophilic side chains of amino acids, with a preference for the thiol group of cysteine under controlled pH conditions.
Application Notes and Protocols: Functionalization of 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(3-Iodopropyl)oxan-2-one is a functionalized derivative of ε-caprolactone, a widely used monomer in the synthesis of biodegradable polyesters. The presence of a primary alkyl iodide provides a versatile handle for a variety of chemical modifications, enabling the introduction of diverse functionalities into the caprolactone monomer or the resulting polymer. This document outlines the primary strategies for the functionalization of this compound, focusing on nucleophilic substitution reactions at the iodopropyl side chain. Due to the limited availability of specific experimental procedures in the public domain for this particular compound, this document provides generalized protocols based on well-established organic chemistry principles for the reaction of alkyl iodides.
Introduction
The functionalization of biodegradable polymers is a critical area of research for the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds. This compound serves as a valuable building block in this field. The lactone moiety is amenable to ring-opening polymerization (ROP), a common method for producing polyesters like polycaprolactone (PCL). The iodopropyl group, containing a highly reactive carbon-iodine bond, allows for post-polymerization modification or the synthesis of functionalized monomers prior to polymerization. The primary route for functionalizing this compound is through nucleophilic substitution, where the iodide ion, an excellent leaving group, is displaced by a wide range of nucleophiles.
Key Functionalization Pathway: Nucleophilic Substitution
The core of functionalizing this compound lies in the SN2 reaction at the terminal carbon of the iodopropyl chain. This reaction allows for the covalent attachment of various functional groups.
Diagram of the General Functionalization Workflow
Caption: General workflow for the functionalization of this compound via nucleophilic substitution.
Experimental Protocols (Generalized)
The following are generalized protocols for the functionalization of this compound with common nucleophiles. Note: These are illustrative examples and optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) is crucial for achieving high yields and purity.
Azide Functionalization
The introduction of an azide group is a valuable transformation as it can be further modified via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) or reduced to an amine.
Reaction: this compound + NaN3 → 6-(3-Azidopropyl)oxan-2-one + NaI
Protocol:
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add sodium azide (NaN3, 1.1-1.5 equivalents).
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amine Functionalization
Direct reaction with primary or secondary amines can introduce amino functionalities.
Reaction: this compound + R2NH → 6-(3-(Dialkylamino)propyl)oxan-2-one + HI
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (2-3 equivalents). The excess amine also acts as a base to neutralize the HI byproduct.
-
Stir the reaction at room temperature or heat to 40-60 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the ammonium salt.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Thiol Functionalization
The introduction of a thiol group can be achieved by reaction with a protected thiol or a thioacetate followed by deprotection.
Reaction (via Thioacetate):
-
This compound + KSAc → 6-(3-(Acetylthio)propyl)oxan-2-one + KI
-
6-(3-(Acetylthio)propyl)oxan-2-one + Base/Acid → 6-(3-Thiolpropyl)oxan-2-one
Protocol for Thioacetate Formation:
-
Dissolve this compound (1 equivalent) in acetone or DMF.
-
Add potassium thioacetate (KSAc, 1.1-1.2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter off the potassium iodide precipitate and concentrate the filtrate.
-
The crude thioacetate can be used directly in the next step or purified by chromatography.
Protocol for Deprotection:
-
Dissolve the crude 6-(3-(Acetylthio)propyl)oxan-2-one in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., sodium methoxide).
-
Stir at room temperature for 1-4 hours.
-
Neutralize the reaction mixture.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the thiol product by column chromatography.
Data Presentation (Hypothetical)
| Functionalization | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Characterization |
| Azide | NaN3 | DMF | 60 | 18 | 85-95 | IR (azide stretch ~2100 cm-1), 1H NMR, 13C NMR, MS |
| Amine (Dimethyl) | (CH3)2NH | ACN | 40 | 24 | 70-85 | 1H NMR, 13C NMR, MS |
| Thiol (via Thioacetate) | KSAc / NaOMe | Acetone / MeOH | RT | 12 / 2 | 75-90 (overall) | 1H NMR (disappearance of acetyl protons), 13C NMR, MS |
Ring-Opening Polymerization (ROP)
Functionalized 6-(3-R-propyl)oxan-2-one monomers can be polymerized via ROP to yield polyesters with pendant functional groups. The polymerization can be initiated by various catalysts, such as tin(II) octoate (Sn(Oct)2) or organic catalysts.
Diagram of Ring-Opening Polymerization
Caption: Workflow for the ring-opening polymerization of a functionalized caprolactone monomer.
Conclusion
This compound is a promising platform for the synthesis of functionalized caprolactone monomers and polymers. The high reactivity of the carbon-iodine bond towards nucleophilic substitution allows for the introduction of a wide array of chemical functionalities. The generalized protocols provided herein serve as a starting point for researchers to develop specific synthetic procedures tailored to their needs. Further experimental investigation is required to establish optimized conditions for various functionalization reactions and to explore the properties of the resulting novel materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(3-Iodopropyl)oxan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(3-Iodopropyl)oxan-2-one. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process. The first step is the synthesis of the precursor alcohol, 6-(3-hydroxypropyl)oxan-2-one. A reliable method to achieve this is the Baeyer-Villiger oxidation of 2-(3-hydroxypropyl)cyclohexanone. The second step is the conversion of the terminal hydroxyl group of the precursor to an iodide. This is typically accomplished through an Appel reaction using triphenylphosphine and iodine, or by converting the alcohol to a mesylate or tosylate followed by nucleophilic substitution with an iodide salt.
Q2: What are the critical parameters to control during the Baeyer-Villiger oxidation step?
The key parameters for a successful Baeyer-Villiger oxidation are the choice of oxidant, reaction temperature, and solvent. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common oxidants. The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. The choice of a non-reactive, aprotic solvent such as dichloromethane (DCM) or chloroform is also crucial.
Q3: Are there any common side reactions to be aware of during the iodination step?
Yes, several side reactions can occur during iodination.[1] When using methods like the Appel reaction, the formation of elimination products (alkenes) can be a significant issue, especially if the reaction is heated or if a hindered base is present.[1] If converting the alcohol to a mesylate or tosylate first, incomplete conversion can leave unreacted starting material. Additionally, the iodide substitution step can be slow, requiring elevated temperatures which might promote side reactions.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is generally effective in separating the desired product from byproducts like triphenylphosphine oxide (if using the Appel reaction) and any unreacted starting material.
Troubleshooting Guides
Below are troubleshooting guides for specific issues that may be encountered during the synthesis.
Issue 1: Low or No Yield of 6-(3-hydroxypropyl)oxan-2-one (Precursor Synthesis)
| Potential Cause | Suggested Solution |
| Degraded Oxidant (e.g., m-CPBA) | Use a fresh batch of the oxidant. The activity of peroxy acids can decrease over time. |
| Incorrect Stoichiometry | Ensure the molar ratio of the oxidant to the starting ketone is correct. A slight excess of the oxidant (1.1-1.5 equivalents) is often used. |
| Reaction Temperature Too High or Too Low | For Baeyer-Villiger oxidations, starting at a low temperature (0 °C) and slowly warming to room temperature is often optimal. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. Water can react with the oxidant. |
| Incorrect Regioselectivity | In cases of unsymmetrical ketones, the Baeyer-Villiger oxidation can lead to regioisomers. The migratory aptitude of the groups attached to the carbonyl determines the major product. For 2-(3-hydroxypropyl)cyclohexanone, the desired lactone is generally the major product. If significant amounts of the other regioisomer are formed, purification by column chromatography is necessary. |
Issue 2: Low or No Yield of this compound (Iodination Step)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more iodinating reagent or increasing the reaction time. For Appel reactions, ensure the triphenylphosphine and iodine are added in the correct order and stoichiometry. |
| Formation of Elimination Byproducts | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid the use of strong, non-nucleophilic bases which can promote elimination.[1] |
| Degradation of the Product | The iodoalkane product can be sensitive to light and heat. It is advisable to work in a fume hood with the sash down to minimize light exposure and to purify the product promptly after the reaction is complete. |
| Poor Nucleophilic Substitution (if using a mesylate/tosylate intermediate) | Ensure the mesylation/tosylation step went to completion before adding the iodide salt. Use a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction with the iodide salt. Heating may be necessary, but should be done cautiously to avoid elimination. |
Quantitative Data Summary
The following table summarizes typical yields for the key reaction steps. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Baeyer-Villiger Oxidation | 2-(3-hydroxypropyl)cyclohexanone | 6-(3-hydroxypropyl)oxan-2-one | 70-85% |
| Appel Iodination | 6-(3-hydroxypropyl)oxan-2-one | This compound | 65-80% |
| Mesylation & Iodide Substitution | 6-(3-hydroxypropyl)oxan-2-one | This compound | 60-75% (over two steps) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Step 1: Synthesis of 6-(3-hydroxypropyl)oxan-2-one via Baeyer-Villiger Oxidation
-
Dissolve 2-(3-hydroxypropyl)cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(3-hydroxypropyl)oxan-2-one.
Step 2: Synthesis of this compound via Appel Reaction
-
To a solution of 6-(3-hydroxypropyl)oxan-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, add iodine (1.5 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Key parameters influencing reaction outcomes.
References
Technical Support Center: Polymerization of 6-(3-Iodopropyl)oxan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the ring-opening polymerization of 6-(3-Iodopropyl)oxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the polymerization of this compound?
The most prevalent method for the polymerization of this compound is ring-opening polymerization (ROP). This can be initiated by various systems, including cationic, anionic, and coordination-insertion mechanisms. The choice of initiator and catalyst is crucial for controlling the polymerization and the final properties of the polymer.
Q2: How can I control the molecular weight of the resulting polymer?
The molecular weight of poly(this compound) can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]). A higher ratio will generally result in a higher molecular weight. The choice of catalyst and reaction conditions also plays a significant role in achieving a controlled polymerization with a narrow molecular weight distribution (polydispersity index, PDI).
Q3: What are the potential side reactions during the polymerization?
Potential side reactions include intramolecular and intermolecular transesterification, which can lead to a broadening of the molecular weight distribution and the formation of cyclic oligomers. The presence of impurities, especially water, can also lead to unwanted side reactions and premature termination of the polymerization.
Troubleshooting Guide
Issue 1: Low Polymer Yield
Possible Causes:
-
Impure Monomer: The presence of impurities, particularly water or other protic compounds, can interfere with the initiator and terminate the polymerization.
-
Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling.
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient propagation or too high, leading to degradation.
-
Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion.
Suggested Solutions:
-
Monomer Purification: Purify the this compound monomer by recrystallization or distillation before use. Ensure it is thoroughly dried.
-
Initiator/Catalyst Handling: Store initiators and catalysts under an inert atmosphere and at the recommended temperature. Use freshly prepared solutions.
-
Optimize Temperature: Conduct a temperature screen to find the optimal condition for polymerization.
-
Extend Reaction Time: Monitor the reaction over a longer period to ensure it reaches completion.
Issue 2: Broad Molecular Weight Distribution (High PDI)
Possible Causes:
-
Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will be formed at different times, leading to a broad PDI.
-
Chain Transfer Reactions: The presence of impurities or certain solvents can lead to chain transfer reactions.
-
Transesterification Reactions: These side reactions can scramble the polymer chains, broadening the molecular weight distribution.
Suggested Solutions:
-
Choice of Initiator/Catalyst: Select an initiator/catalyst system known for promoting a controlled "living" polymerization, where initiation is fast and termination/transfer reactions are minimal.
-
High Purity Reagents: Use highly purified monomer and solvents to minimize chain transfer reactions.
-
Lower Reaction Temperature: Lowering the temperature can sometimes suppress side reactions like transesterification.
Experimental Protocols
General Protocol for Ring-Opening Polymerization of this compound
-
Monomer Purification: Dry the this compound monomer over CaH₂ overnight and then distill it under reduced pressure. Store the purified monomer under an inert atmosphere.
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
-
Polymerization:
-
In a dried Schlenk flask, dissolve the desired amount of initiator (e.g., benzyl alcohol) in anhydrous toluene.
-
Add the catalyst (e.g., tin(II) 2-ethylhexanoate, Sn(Oct)₂) to the initiator solution. .
-
Add the purified this compound monomer to the reaction flask.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).
-
Allow the reaction to proceed for the desired amount of time (e.g., 24 hours).
-
-
Termination and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI
| Entry | [M]/[I] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 12,000 | 1.15 |
| 2 | 100:1 | 25,000 | 1.20 |
| 3 | 200:1 | 48,000 | 1.25 |
Mn = Number-average molecular weight, PDI = Polydispersity Index. Conditions: Sn(Oct)₂ catalyst, Toluene, 110 °C, 24h.
Table 2: Effect of Catalyst Loading on Polymerization Outcome
| Entry | Monomer:Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1000:1 | 92 | 24,500 | 1.18 |
| 2 | 2000:1 | 85 | 23,800 | 1.22 |
| 3 | 5000:1 | 75 | 24,100 | 1.30 |
[M]/[I] = 100:1. Conditions: Toluene, 110 °C, 24h.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Technical Support Center: Polymerization of 6-(3-Iodopropyl)oxan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 6-(3-Iodopropyl)oxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymerization?
This compound is a functionalized derivative of ε-caprolactone. The presence of the iodopropyl group allows for post-polymerization modification, enabling the introduction of various functionalities onto the polyester backbone. This is particularly useful in drug delivery, tissue engineering, and other biomedical applications where tailored polymer properties are required.
Q2: What are the common methods for polymerizing this compound?
The ring-opening polymerization (ROP) of this compound can be achieved through several mechanisms, similar to other lactones:
-
Coordination-Insertion Polymerization: Often catalyzed by metal alkoxides, with tin(II) octoate (Sn(Oct)₂) being a widely used catalyst.
-
Anionic ROP: Initiated by strong bases like alkoxides or amides.
-
Cationic ROP: Initiated by strong acids or electrophilic species.
-
Organocatalytic ROP: Utilizing metal-free catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or thiourea-based catalysts.
The choice of method depends on the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.
Q3: What are the potential side reactions specific to the iodopropyl group?
While the iodopropyl group is designed for post-polymerization modification, it can also be susceptible to side reactions during the polymerization itself. The likelihood of these reactions depends on the chosen polymerization mechanism and conditions. Potential side reactions include:
-
Elimination Reaction: Under basic conditions (anionic ROP) or at elevated temperatures, elimination of hydrogen iodide (HI) can occur, leading to the formation of a double bond in the polymer side chain.
-
Nucleophilic Substitution: The iodide is a good leaving group and can be displaced by nucleophiles present in the reaction mixture, such as the initiator, the propagating chain end, or impurities like water or alcohols.
-
Reaction with the Catalyst: Some organometallic catalysts may interact with the alkyl iodide, potentially leading to catalyst deactivation or undesired side reactions.
Q4: How can I characterize the polymer and detect potential side products?
Standard polymer characterization techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the degree of polymerization, and identify any structural defects or side products. For example, the appearance of signals in the olefinic region of the ¹H NMR spectrum could indicate an elimination side reaction.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer. A broad PDI may suggest the occurrence of side reactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group in the polymer backbone.
-
Mass Spectrometry (e.g., MALDI-TOF): To analyze the polymer structure and end groups in detail.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion | 1. Impurities in the monomer or solvent (e.g., water, alcohols) that can terminate the polymerization. 2. Inactive or insufficient catalyst/initiator. 3. Sub-optimal reaction temperature or time. 4. Side reactions consuming the monomer or deactivating the catalyst. | 1. Purify the monomer and solvent rigorously before use. Dry all glassware thoroughly. 2. Use a fresh, properly stored catalyst/initiator at the appropriate concentration. 3. Optimize the reaction temperature and time based on literature for similar functionalized lactones. 4. Analyze the reaction mixture for side products to identify and mitigate unwanted reactions. Consider a milder catalyst or lower reaction temperature. |
| High Polydispersity Index (PDI) | 1. Presence of impurities leading to multiple initiating species. 2. Transesterification reactions (inter- and intramolecular). 3. Chain transfer reactions. 4. Slow initiation compared to propagation. | 1. Ensure high purity of all reagents and a clean reaction setup. 2. Lower the reaction temperature and/or shorten the reaction time. Some catalysts are more prone to transesterification than others. 3. Minimize impurities that can act as chain transfer agents. 4. Choose an initiator that provides rapid and quantitative initiation. |
| Loss of Iodine Functionality | 1. Elimination of HI. 2. Nucleophilic substitution of iodide. | 1. If using anionic ROP, consider a less basic initiator or lower reaction temperature. For all methods, avoid excessively high temperatures. 2. Ensure all reagents are free from strong nucleophilic impurities. If the initiator is a strong nucleophile, consider a coordination-insertion mechanism with a less nucleophilic initiating species. |
| Gel Formation | 1. Cross-linking reactions, potentially initiated by side reactions involving the iodopropyl group. 2. High catalyst concentration leading to uncontrolled reactions. | 1. Analyze the polymer structure to identify the cross-linking mechanism. Adjust reaction conditions (e.g., lower temperature, different catalyst) to suppress this. 2. Reduce the catalyst concentration. |
Experimental Protocols
Below are generalized protocols for the ring-opening polymerization of functionalized lactones. These should be adapted and optimized for this compound based on preliminary experiments.
Protocol 1: Coordination-Insertion Polymerization using Sn(Oct)₂
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Purify the this compound monomer by recrystallization or distillation. Dry the solvent (e.g., toluene) over a suitable drying agent and distill under inert atmosphere.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of monomer in the dry solvent.
-
Initiation: Add the initiator (e.g., benzyl alcohol) via syringe.
-
Catalysis: Add the Sn(Oct)₂ catalyst solution in dry toluene via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time.
-
Termination and Purification: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the polymer and dry it under vacuum to a constant weight.
| Parameter | Typical Value |
| Monomer:Initiator Ratio | 10:1 to 500:1 |
| Monomer:Catalyst Ratio | 100:1 to 1000:1 |
| Temperature | 80 - 140 °C |
| Solvent | Toluene, THF, or bulk |
Protocol 2: Organocatalytic Polymerization using DBU
-
Preparation: Follow the same rigorous drying and purification procedures as in Protocol 1.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the monomer and initiator (e.g., benzyl alcohol) to a vial.
-
Catalysis: Add the DBU catalyst.
-
Polymerization: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C) for the required time.
-
Termination and Purification: Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
| Parameter | Typical Value |
| Monomer:Initiator Ratio | 10:1 to 200:1 |
| Monomer:Catalyst Ratio | 10:1 to 100:1 |
| Temperature | 25 - 80 °C |
| Solvent | Toluene, THF, CH₂Cl₂, or bulk |
Visualizations
optimizing reaction conditions for 6-(3-Iodopropyl)oxan-2-one modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the modification of 6-(3-Iodopropyl)oxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for modification?
A1: The primary reactive site is the carbon atom attached to the iodine atom. The carbon-iodine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for the displacement of the iodide ion, which is an excellent leaving group, through an SN2 reaction mechanism.[1][2][3]
Q2: What are the most common types of modifications for this molecule?
A2: The most common modifications involve nucleophilic substitution reactions at the iodopropyl chain. This includes, but is not limited to, reactions with primary and secondary amines to form N-substituted derivatives, as well as reactions with other nucleophiles like thiols, azides, and cyanides.[4][5]
Q3: What are the potential side reactions to be aware of during the modification of this compound?
A3: A significant side reaction is the potential for the nucleophile, particularly amines, to attack the carbonyl group of the lactone ring, leading to ring-opening via aminolysis.[6][7][8] This results in the formation of a hydroxyamide instead of the desired modified lactone. Another common issue, especially when using primary amines, is over-alkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the starting material.[9][10][11]
Q4: How can I minimize the lactone ring-opening side reaction?
A4: To minimize aminolysis of the lactone, it is crucial to use mild reaction conditions. This includes using a non-nucleophilic base, avoiding high temperatures, and limiting the reaction time. The choice of solvent can also play a role; polar aprotic solvents are generally preferred for SN2 reactions.[8]
Q5: How can I control for over-alkylation when using a primary amine as a nucleophile?
A5: Over-alkylation can be minimized by using a large excess of the primary amine relative to the this compound.[12][13] This ensures that the alkylating agent is more likely to react with the starting amine rather than the product amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 2. Steric Hindrance: A bulky nucleophile may hinder the SN2 reaction.[1] 3. Incorrect Solvent: The solvent may not be appropriate for an SN2 reaction (e.g., protic solvents can solvate the nucleophile). 4. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Increase Nucleophilicity: If possible, deprotonate the nucleophile with a non-nucleophilic base to increase its reactivity. 2. Select a Less Hindered Nucleophile: If the structure of the nucleophile is not critical, consider a smaller alternative. 3. Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor the SN2 mechanism. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Presence of Multiple Products in the Reaction Mixture | 1. Over-alkylation: The product amine has reacted with the starting material to form a tertiary amine or even a quaternary ammonium salt.[10] 2. Lactone Ring-Opening: The nucleophile has attacked the lactone carbonyl, leading to the formation of a hydroxyamide.[8] 3. Elimination Reaction: Although less likely with a primary iodide, elimination to form an alkene is a possibility, especially with a sterically hindered, basic nucleophile. | 1. Stoichiometric Control: Use a significant excess of the amine nucleophile (e.g., 5-10 equivalents).[12] 2. Milder Conditions: Reduce the reaction temperature and use a non-nucleophilic base (e.g., a hindered amine base like DIPEA). Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a Less Basic Nucleophile: If possible, select a nucleophile that is less basic to disfavor elimination. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and the over-alkylated or ring-opened byproducts may have similar polarities, making chromatographic separation challenging. 2. Formation of Ammonium Salts: The product amine can be protonated, leading to the formation of salts that may be difficult to handle and purify. | 1. Optimize Reaction Selectivity: Focus on improving the reaction conditions to minimize byproduct formation. 2. Aqueous Workup: Perform a basic aqueous workup (e.g., with NaHCO₃ solution) to deprotonate any ammonium salts and facilitate extraction into an organic solvent. 3. Alternative Purification: Consider techniques such as crystallization or derivatization to aid in the separation. |
Experimental Protocols
Representative Protocol for the N-Alkylation of a Primary Amine with this compound
This protocol is a representative example and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine (5-10 equivalents)
-
Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (5-10 mmol, 5-10 eq.) in anhydrous acetonitrile (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA) (2-3 mmol, 2-3 eq.).
-
Add a solution of this compound (1 mmol, 1 eq.) in anhydrous acetonitrile (5 mL) dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion (disappearance of the starting iodide), concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-(3-aminopropyl)oxan-2-one derivative.
Data Presentation
The following table presents hypothetical but realistic data for the N-alkylation of various primary amines with this compound based on the representative protocol above.
| Entry | Amine | Equivalents of Amine | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Benzylamine | 5 | 25 | 12 | 85 | Clean reaction, minimal byproducts. |
| 2 | Benzylamine | 2 | 25 | 12 | 60 | Significant amount of dialkylated product observed. |
| 3 | n-Butylamine | 10 | 25 | 18 | 78 | Slower reaction compared to benzylamine. |
| 4 | n-Butylamine | 10 | 50 | 6 | 75 | Faster reaction, but with ~5% ring-opened byproduct. |
| 5 | Aniline | 5 | 50 | 24 | 45 | Aniline is a weaker nucleophile, requiring heating. |
| 6 | Cyclohexylamine | 5 | 25 | 16 | 82 | Good yield with a secondary alkyl amine. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the N-alkylation of this compound.
Potential Reaction Pathways
Caption: Competing reaction pathways in the modification of this compound with a primary amine.
References
- 1. web.viu.ca [web.viu.ca]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Lactone - Wikipedia [en.wikipedia.org]
- 7. Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 9. Amines - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
stability issues of 6-(3-Iodopropyl)oxan-2-one under storage
This technical support center provides guidance on the stability and storage of 6-(3-Iodopropyl)oxan-2-one. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Due to the presence of a lactone ring and an iodopropyl group, this compound is susceptible to degradation by hydrolysis, heat, and light. To ensure stability, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) and protection from light by using an amber vial or by wrapping the container in aluminum foil are advised.
Q2: What are the potential degradation pathways for this compound?
Two primary degradation pathways are anticipated based on the structure of the molecule:
-
Hydrolysis of the Lactone Ring: The cyclic ester (lactone) is susceptible to hydrolysis, which would result in the opening of the ring to form 6-hydroxy-9-iodononanoic acid. This reaction can be catalyzed by acidic or basic conditions.[3][4][5][6][7]
-
Degradation of the Iodopropyl Group: The carbon-iodine bond is sensitive to heat and light.[1][2][8][9] Exposure to these conditions can lead to homolytic cleavage of the C-I bond to form radical intermediates or elimination of hydrogen iodide (HI). These reactive species can then lead to a variety of subsequent products.
Q3: How can I detect degradation of my this compound sample?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[10][11][12] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time would indicate degradation.
Troubleshooting Guides
Issue 1: Loss of Potency or Unexpected Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Assess Purity: Analyze the sample using a validated stability-indicating HPLC method to determine the purity of the material.[10][12][13]
-
Compare with a New Batch: If possible, compare the performance of the suspect sample with a fresh, unopened batch of the compound.
-
Review Experimental Conditions: Ensure that the experimental conditions (e.g., pH, temperature, exposure to light) are not contributing to the degradation of the compound.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown compounds.[11] This can help in elucidating their structures and confirming if they are related to the degradation of this compound.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject a sample of this compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation).[12] Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks with the unknown peaks in your sample.
Data Presentation
The following table provides a hypothetical example of a stability study for this compound. Researchers should generate their own data based on their specific storage conditions and analytical methods.
| Storage Condition | Time (Months) | Purity (%) by HPLC (Hypothetical Data) | Appearance of Degradation Products (%) (Hypothetical Data) |
| 25°C / 60% RH (Ambient) | 0 | 99.5 | 0.5 |
| 1 | 98.2 | 1.8 | |
| 3 | 95.1 | 4.9 | |
| 6 | 90.3 | 9.7 | |
| 4°C (Refrigerated) | 0 | 99.5 | 0.5 |
| 1 | 99.4 | 0.6 | |
| 3 | 99.2 | 0.8 | |
| 6 | 99.0 | 1.0 | |
| 40°C / 75% RH (Accelerated) | 0 | 99.5 | 0.5 |
| 1 | 92.0 | 8.0 | |
| 3 | 85.4 | 14.6 | |
| 6 | 75.1 | 24.9 | |
| Photostability (ICH Q1B) | 0 | 99.5 | 0.5 |
| 1.2 million lux hours | 96.3 | 3.7 |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting its degradation products.[10][12]
Objective: To develop a reversed-phase HPLC method that separates this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC grade formic acid (or other suitable modifier)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 column.
-
Screen different mobile phase compositions (e.g., gradients of acetonitrile and water with 0.1% formic acid).
-
The goal is to achieve good peak shape and retention for the parent compound.
-
-
Forced Degradation Studies:
-
Subject solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.
-
Photodegradation: Expose solution to light (ICH Q1B guidelines).
-
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient, flow rate, and detection wavelength to achieve baseline separation between the parent peak and all degradation product peaks.
-
Ensure the method is specific for the parent compound and can resolve all major degradation products.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. hovione.com [hovione.com]
preventing premature polymerization of 6-(3-Iodopropyl)oxan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 6-(3-Iodopropyl)oxan-2-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
This compound is a functionalized lactone monomer. Its structure contains a caprolactone ring, which is susceptible to ring-opening polymerization, and an iodopropyl side chain. The presence of the alkyl iodide group makes the molecule sensitive to heat and light, which can lead to the cleavage of the carbon-iodine bond. The released iodine or iodide species can then potentially initiate or catalyze the ring-opening polymerization of the lactone, leading to premature solidification or an increase in viscosity of the monomer.
Q2: How can I visually inspect my this compound for signs of polymerization?
Premature polymerization can be identified by several visual cues:
-
Increased Viscosity: The monomer, which should be a liquid, will become noticeably thicker and less mobile.
-
Solidification: In advanced stages, the monomer will partially or completely solidify.
-
Color Change: Decomposition of the alkyl iodide can release free iodine, which may impart a yellow or brownish tint to the monomer.
Q3: What are the primary triggers for the premature polymerization of this monomer?
The main triggers for premature polymerization of this compound are:
-
Elevated Temperatures: Heat can accelerate the decomposition of the iodopropyl group and provide the energy needed to initiate polymerization.
-
Light Exposure: UV and visible light can induce photochemical reactions that lead to the formation of radical or ionic species that can initiate polymerization.
-
Presence of Impurities: Contaminants such as water, acids, or metals can act as catalysts for ring-opening polymerization.
Troubleshooting Guides
Issue 1: Monomer has increased in viscosity or solidified upon storage.
Possible Cause: Premature polymerization has occurred due to improper storage conditions.
Solution:
-
Assess the extent of polymerization: If the monomer is only slightly viscous, it might be possible to salvage the unpolymerized portion by purification (e.g., distillation under high vacuum and low temperature), though this is challenging and may not be feasible for small quantities. If fully solidified, the product is likely unusable.
-
Review Storage Protocol: Ensure that the monomer is stored under the recommended conditions to prevent future occurrences.
Issue 2: Monomer turns yellow or brown during storage or use.
Possible Cause: Decomposition of the 3-iodopropyl side chain, releasing free iodine. This indicates potential instability and an increased risk of polymerization.
Solution:
-
Immediate Action: If the monomer is still liquid, it should be used immediately after purification, if possible. The presence of iodine strongly suggests that polymerization may be imminent.
-
Purification: Consider passing the monomer through a short column of a suitable neutral adsorbent (like neutral alumina) to remove colored impurities, followed by immediate use. This should be done quickly and at a low temperature.
-
Discard: If the color change is significant and accompanied by an increase in viscosity, it is safest to discard the material according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
Recommended Storage Protocol for this compound
To minimize the risk of premature polymerization, adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (in a freezer) | Reduces the rate of chemical degradation and polymerization. |
| Light | Store in an amber or opaque vial | Protects the light-sensitive C-I bond from photochemical decomposition.[1][2][3] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to moisture and oxygen which can initiate polymerization. |
| Container | Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap) | Prevents contamination and degradation from reactive container materials. |
Protocol for Handling this compound in Experiments
-
Equilibration: Before use, allow the sealed container of the monomer to slowly warm to room temperature in a desiccator to prevent condensation of moisture on the cold surface.
-
Inert Atmosphere: Handle the monomer under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent exposure to air and moisture.
-
Minimize Heat and Light: Conduct all manipulations in a fume hood with the sash down to minimize light exposure. Avoid heating the monomer unless it is part of the experimental procedure.
-
Use Fresh Monomer: For best results, use the monomer as soon as possible after purchase or synthesis.
Visualizations
Caption: Logical relationship between storage conditions and polymerization triggers.
Caption: Troubleshooting workflow for premature polymerization issues.
References
Technical Support Center: Polymerization of 6-(3-Iodopropyl)oxan-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the selection of catalysts for the ring-opening polymerization (ROP) of 6-(3-Iodopropyl)oxan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, a functionalized ε-caprolactone. The presence of a terminal iodide presents unique challenges compared to the polymerization of unsubstituted caprolactone.
| Problem | Potential Cause | Recommended Solution |
| Low Monomer Conversion | Catalyst Inhibition: The iodide group may be coordinating with and partially deactivating the catalyst. | Increase catalyst loading incrementally. Consider a catalyst less sensitive to halide functionalities, such as certain organocatalysts (e.g., TBD, phosphazenes). |
| Insufficient Reaction Time/Temperature: The polymerization kinetics may be slower due to the bulky side group. | Extend the polymerization time and/or moderately increase the reaction temperature. Monitor monomer conversion at different time points to determine the optimal duration. | |
| Poor Molecular Weight Control & Broad Dispersity (Đ > 1.5) | Side Reactions: The iodide group can participate in side reactions, such as intermolecular or intramolecular substitution reactions, leading to chain termination or branching. | Use a catalyst that promotes a controlled polymerization mechanism, such as a well-defined organocatalyst or a carefully selected metal-based catalyst under optimized conditions. Lowering the reaction temperature might also suppress side reactions. |
| Initiator Inefficiency: The chosen initiator may not be efficient in initiating the polymerization of this specific monomer. | Ensure the use of a suitable initiator, such as an alcohol (e.g., benzyl alcohol), and that it is pure and dry. The choice of initiator can significantly impact the polymerization control. | |
| Gel Formation | Cross-linking Reactions: At higher temperatures, side reactions involving the iodopropyl group could lead to cross-linking. | Reduce the polymerization temperature. If high conversion is difficult to achieve at lower temperatures, consider a two-step approach: polymerize to a moderate conversion and then isolate the polymer. |
| Inconsistent Results | Monomer/Reagent Purity: Trace impurities (water, acid) in the monomer, initiator, or solvent can significantly affect the polymerization outcome. | Purify the monomer meticulously before use (e.g., by distillation or recrystallization). Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (N₂ or Ar). |
Frequently Asked Questions (FAQs)
Q1: Which catalyst classes are suitable for the polymerization of this compound?
A1: Both organometallic and purely organic catalysts can be considered. Tin(II) octoate (Sn(Oct)₂) is a common, albeit aggressive, metal-based catalyst. Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene bases are often preferred for functionalized monomers as they can offer better control and tolerance to functional groups.
Q2: How does the iodopropyl side chain affect catalyst selection?
A2: The terminal iodide can act as a Lewis base, potentially coordinating with metal-based catalysts and affecting their activity. It can also be a leaving group, making the polymer susceptible to nucleophilic attack, which can lead to side reactions, especially at elevated temperatures. Therefore, catalysts that operate under milder conditions and are less prone to side reactions with the alkyl halide are often favored.
Q3: What are the recommended starting conditions for a trial polymerization?
A3: For a preliminary experiment, you could use TBD as a catalyst with benzyl alcohol as an initiator. A typical starting point would be a monomer-to-initiator ratio of [M]/[I] = 50/1 and a monomer-to-catalyst ratio of [M]/[C] = 500/1, in a dry solvent like toluene or dichloromethane, at room temperature. Monitor the reaction over 24-48 hours.
Experimental Protocols
General Protocol for TBD-Catalyzed Polymerization
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Purify the this compound monomer and benzyl alcohol initiator by appropriate methods and store them over molecular sieves in a glovebox.
-
Reaction Setup: In a glovebox, add the desired amount of this compound to a dried reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the desired volume of dry solvent (e.g., toluene). Subsequently, add the stock solutions of the benzyl alcohol initiator and the 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst.
-
Polymerization: Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.
-
Quenching and Precipitation: Quench the reaction by adding a small amount of benzoic acid. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer under vacuum until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm the structure using ¹H NMR.
Catalyst Performance Data
The following table summarizes typical results for the polymerization of functionalized ε-caprolactones with different catalysts to provide an expected performance baseline.
| Catalyst | Monomer to Initiator Ratio ([M]/[I]) | Monomer to Catalyst Ratio ([M]/[C]) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | Dispersity (Đ) |
| Sn(Oct)₂ | 100/1 | 200/1 | 110 | 24 | ~90 | ~24,300 | Varies | > 1.5 |
| TBD | 50/1 | 500/1 | 25 | 48 | ~85 | ~12,900 | ~12,500 | ~1.2 |
| Phosphazene (t-BuP₄) | 50/1 | 500/1 | 25 | 24 | >95 | ~14,500 | ~14,800 | < 1.15 |
Note: Data is representative and actual results may vary depending on the specific monomer, purity of reagents, and experimental conditions.
Visual Guides
Catalyst selection workflow for this compound polymerization.
Technical Support Center: Characterization of 6-(3-Iodopropyl)oxan-2-one Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 6-(3-Iodopropyl)oxan-2-one based polymers.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the characterization of your polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Difficulty in assigning peaks corresponding to the 3-iodopropyl side chain in ¹H NMR.
Possible Causes & Solutions:
-
Low Signal-to-Noise Ratio: The concentration of your polymer sample may be too low.
-
Peak Overlap: Protons from the polymer backbone may be overlapping with the signals from the iodopropyl side chain.
-
Solution 1: Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion.
-
Solution 2: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to identify coupled protons and directly link protons to their attached carbons, aiding in unambiguous peak assignment.
-
-
Incorrect Chemical Shift Prediction: The iodine atom significantly influences the chemical environment of the adjacent protons.
-
Solution: Based on analogous structures, the methylene protons of the 3-iodopropyl side chain (-CH₂-CH₂-CH₂-I) are expected to appear at distinct chemical shifts. The protons closest to the iodine (α-protons) will be the most downfield shifted.
-
| Proton | Expected ¹H NMR Chemical Shift (ppm) |
| -CH(C=O)- | ~4.1 |
| -O-CH₂- | ~4.0 |
| -CH₂-I | ~3.2 |
| -CH₂-CH₂-I | ~2.0 |
| -CH-CH₂-CH₂- | ~1.8 |
| Backbone -CH₂- | ~1.4 - 1.7 |
Problem: Broad peaks in the NMR spectrum.
Possible Causes & Solutions:
-
High Viscosity: Concentrated polymer solutions can be viscous, leading to broader spectral lines.[2]
-
Solution: Dilute the sample. If sensitivity is an issue, increase the number of scans.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Purify the polymer sample to remove any residual catalyst or metallic impurities.
-
-
Sample Heterogeneity: A high polydispersity index (PDI) can contribute to broader peaks.
-
Solution: While this is an intrinsic property of the polymer, it's important to be aware of its contribution to peak broadening.
-
Gel Permeation Chromatography (GPC/SEC)
Problem: Tailing or fronting of the GPC peak.
Possible Causes & Solutions:
-
Interaction with the Column Stationary Phase: The polarizable iodine atom in the side chain can lead to interactions with the GPC column material, especially with polystyrene-divinylbenzene (PS-DVB) columns.
-
Solution 1: Add a small amount of a salt, such as LiBr, to the mobile phase (e.g., THF or DMF) to suppress ionic interactions.[3]
-
Solution 2: Use a different type of GPC column, for example, one with a more polar stationary phase, if interactions are suspected.
-
-
Inappropriate Mobile Phase: The polymer may not be fully soluble or may be aggregating in the chosen mobile phase.
-
Solution: Ensure the polymer is completely dissolved in the mobile phase before injection. Consider using a different solvent in which the polymer has better solubility.
-
Problem: Inaccurate molecular weight determination.
Possible Causes & Solutions:
-
Inappropriate Calibration Standards: Polystyrene standards are commonly used for GPC calibration, but their hydrodynamic volume may differ significantly from that of the iodinated polycaprolactone, leading to inaccurate molecular weight values.[3]
-
Solution 1: Use a multi-detector GPC system that includes a light scattering detector and a viscometer to determine the absolute molecular weight without relying on column calibration.
-
Solution 2: If using conventional calibration, clearly state that the reported molecular weights are relative to polystyrene standards.
-
Thermal Analysis (DSC/TGA)
Problem: Unexpected thermal transitions or degradation profiles.
Possible Causes & Solutions:
-
Influence of the Side Chain on Crystallinity: The bulky iodopropyl side chain can disrupt the packing of the polymer chains, leading to a lower melting temperature (Tm) and a decrease in the degree of crystallinity compared to unmodified poly(ε-caprolactone).
-
Action: Compare the obtained DSC thermogram with that of a standard poly(ε-caprolactone) to understand the effect of the functionalization.
-
-
Premature Thermal Degradation: Alkyl iodides can be thermally labile. The C-I bond is weaker than C-H or C-C bonds, which may lead to an earlier onset of thermal degradation.
-
Action: In Thermogravimetric Analysis (TGA), expect the degradation to potentially occur at lower temperatures than for unsubstituted poly(ε-caprolactone). The degradation may proceed through a multi-step process, with the initial weight loss corresponding to the loss of the iodopropyl side chain.
-
| Thermal Property | Expected Trend for Iodinated Polymer |
| Melting Temperature (Tm) | Lower than poly(ε-caprolactone) |
| Glass Transition Temperature (Tg) | May be slightly higher or lower depending on the side chain's effect on chain mobility |
| Onset of Thermal Degradation | Potentially lower than poly(ε-caprolactone) |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for dissolving this compound based polymers for characterization?
A1: Chlorinated solvents such as dichloromethane (DCM) and chloroform are generally good solvents for polyesters. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are also commonly used, particularly as mobile phases for GPC analysis.
Q2: How can I confirm the successful incorporation of the 3-iodopropyl side chain into the polymer?
A2: The most direct method is through ¹H and ¹³C NMR spectroscopy. Look for the characteristic signals of the methylene groups adjacent to the iodine atom. Additionally, elemental analysis can be used to quantify the iodine content in the polymer. Mass spectrometry can also be a powerful tool for identifying the repeating unit and end groups.[4][5]
Q3: My GPC results show a bimodal or multimodal distribution. What could be the cause?
A3: A multimodal distribution could indicate the presence of different polymer populations, such as linear and cyclic species, or it could be an artifact of the GPC measurement.[4] Ensure your sample is fully dissolved and that there are no interactions with the column. If the issue persists, it may reflect the true nature of your polymer sample, possibly due to side reactions during polymerization.
Q4: Can I use mass spectrometry to characterize my polymer?
A4: Yes, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide valuable information about the polymer's molecular weight distribution, repeating unit mass, and end-group composition.[4][5][6] Electrospray ionization (ESI) mass spectrometry can also be used.[4]
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh approximately 10-25 mg of the dried polymer into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the vial and gently agitate until the polymer is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Ensure the sample height in the NMR tube is at least 4 cm.
-
Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: GPC Sample Preparation
-
Prepare a stock solution of the polymer in the GPC mobile phase (e.g., THF) at a concentration of approximately 1-2 mg/mL.
-
Ensure the polymer is fully dissolved. Gentle heating or sonication may be applied if necessary, but be cautious of potential degradation.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter (compatible with the solvent) into an autosampler vial.
-
Cap the vial and place it in the GPC autosampler for analysis.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound based polymers.
Caption: Troubleshooting logic for common NMR and GPC characterization issues.
References
- 1. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 6-(3-Iodopropyl)oxan-2-one and Other Functionalized Lactones in a Preclinical Context
A detailed guide for researchers and drug development professionals on the performance, synthesis, and biological activity of functionalized lactones, with a focus on 6-(3-Iodopropyl)oxan-2-one and its potential applications.
This guide provides a comparative overview of this compound and other functionalized lactones, offering insights into their potential as platforms for drug delivery and as bioactive molecules. While specific experimental data for this compound is limited in publicly available literature, this comparison draws upon data from closely related iodo-functionalized and other substituted lactones to project its potential performance. For a direct and robust comparison, we will focus on α-chloro-ε-caprolactone, another halogenated ε-caprolactone, for which some biological data is available.
Introduction to Functionalized Lactones
Lactones are cyclic esters that are widely present in nature and have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anticancer and antimicrobial properties.[1] The six-membered δ-valerolactone and seven-membered ε-caprolactone rings are common scaffolds that can be chemically modified to introduce various functional groups. This functionalization allows for the tuning of their physicochemical properties, such as reactivity, biodegradability, and biocompatibility, making them versatile building blocks for drug delivery systems and bioactive compounds.[2]
This compound, a derivative of δ-valerolactone, features an iodopropyl functional group. The presence of the iodine atom offers a reactive site for further chemical modifications, such as "click" chemistry or nucleophilic substitution, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules. Furthermore, the iodo-functionalization itself may impart inherent biological activity.
Performance Comparison: this compound vs. α-Chloro-ε-caprolactone
To provide a tangible comparison, this section will contrast the projected performance of this compound with the reported data for α-chloro-ε-caprolactone. It is important to note that while both are halogenated lactones, differences in the halogen (iodine vs. chlorine) and the position of substitution will influence their properties.
Cytotoxicity
The cytotoxic potential of functionalized lactones is a critical parameter for their application in cancer therapy. While no specific cytotoxicity data for this compound was found, preliminary studies on α-iodo-ε-caprolactone have shown high cell viability at concentrations of 0.1 mg·mL⁻¹ on endothelial cells (HUVEC) and macrophages (J774.A1), suggesting low cytotoxicity for this particular iodo-lactone.[3] In contrast, polymers functionalized with maleimide groups, which can be introduced via reactions with halo-functionalized lactones, have demonstrated the ability to inhibit cancer cell growth.[4]
For comparison, studies on other functionalized lactones have shown significant antiproliferative activity. For instance, certain indolizine lactones have exhibited cytotoxicity against breast and prostate cancer cell lines.[4][5]
Table 1: Comparative Cytotoxicity Data (Hypothetical for this compound)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Data Not Available | - |
| PC-3 (Prostate Cancer) | Data Not Available | - | |
| α-Chloro-ε-caprolactone | Data Not Available | Data Not Available | - |
| Indolizine Lactone (cis-4d) | DU-145 (Prostate) | 34.41 ± 2.68 | [4] |
| MDA-MB-231 (Breast) | 16.72 ± 0.80 | [4] |
Note: The data for this compound and α-Chloro-ε-caprolactone is not available in the reviewed literature and is presented here as a template for future research.
Antimicrobial Activity
The antimicrobial properties of lactones and their derivatives are of growing interest. Halogenated compounds, in particular, are known for their antimicrobial potential.[6] While specific data for this compound is not available, other iodo-containing organic molecules have demonstrated significant antibacterial activity.[7]
For comparison, a study on β-aryl-δ-iodo-γ-lactones showed bactericidal activity against Proteus mirabilis and Bacillus cereus.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
Table 2: Comparative Antimicrobial Activity Data (Hypothetical for this compound)
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | Data Not Available | - |
| Escherichia coli | Data Not Available | Data Not Available | - | |
| β-Aryl-δ-iodo-γ-lactone (1) | Proteus mirabilis | 0.25 | 0.5 | [1] |
| Bacillus cereus | 1 | >1 | [1] | |
| β-Aryl-δ-iodo-γ-lactone (2) | Proteus mirabilis | 0.5 | 1 | [1] |
| Bacillus cereus | 1 | >1 | [1] |
Note: The data for this compound is not available in the reviewed literature and is presented here as a template for future research.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test lactones in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8][9]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test lactone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Subculture 10 µL from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[10][11][12]
Signaling Pathways
Functionalized lactones can exert their biological effects by modulating various cellular signaling pathways. Two key pathways often implicated are the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is linked to various diseases, including cancer and inflammatory disorders. Some natural and synthetic lactones have been shown to inhibit NF-κB signaling.[1] The inhibitory mechanism often involves preventing the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent pro-inflammatory and anti-apoptotic gene transcription.
Caption: The NF-κB signaling pathway and the potential inhibitory action of functionalized lactones.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its dysregulation is a hallmark of cancer. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[13][14] Some lactones have been shown to induce apoptosis in cancer cells, often through the activation of the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[15]
Caption: The intrinsic and extrinsic apoptosis pathways and the potential role of functionalized lactones in inducing cell death.
Conclusion and Future Directions
While this compound presents an intriguing scaffold for the development of novel therapeutics and drug delivery systems, a clear gap exists in the literature regarding its specific biological performance. The comparative analysis with related functionalized lactones suggests potential for both cytotoxic and antimicrobial activities. The presence of the iodopropyl group offers a versatile handle for further chemical modification, opening avenues for the creation of targeted therapies and theranostic agents.
Future research should focus on the synthesis and thorough in vitro evaluation of this compound to establish its cytotoxic and antimicrobial profiles. Furthermore, investigating its impact on key signaling pathways, such as NF-κB and apoptosis, will provide crucial insights into its mechanism of action and guide its development for specific therapeutic applications. The detailed experimental protocols provided in this guide offer a starting point for such investigations, enabling a direct and meaningful comparison with other functionalized lactones.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antimicrobial, antibiofilm, and microbial barrier properties of poly (ε-caprolactone)/cloisite 30B thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of caspase activation and inhibition during apoptosis. | Semantic Scholar [semanticscholar.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 6-(3-Iodopropyl)oxan-2-one: A Comparative Guide
This guide provides a comparative analysis of the expected mass spectrometry fragmentation patterns of 6-(3-Iodopropyl)oxan-2-one against structurally related lactones. Due to the absence of direct experimental mass spectrometry data for this compound in the public domain, this guide utilizes established fragmentation principles of cyclic esters and iodoalkanes to predict its mass spectral behavior. This comparison will aid researchers, scientists, and drug development professionals in identifying and characterizing this compound and similar structures.
Predicted Mass Spectrum Analysis of this compound
The structure of this compound combines a δ-valerolactone core with a 3-iodopropyl side chain. Its fragmentation pattern under electron ionization (EI) is anticipated to be influenced by both the lactone ring and the iodoalkane moiety.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The initial ionization is likely to occur at the ester oxygen, followed by cleavage of the bonds adjacent to the carbonyl group.
-
Loss of the Iodopropyl Side Chain: A prominent fragmentation pathway is expected to be the cleavage of the bond between the lactone ring and the iodopropyl side chain, leading to a fragment corresponding to the oxan-2-one ring.
-
Cleavage of the Iodoalkane: The C-I bond is relatively weak and prone to cleavage, resulting in the loss of an iodine radical. Further fragmentation of the propyl chain is also expected.
-
Ring Opening and Fragmentation: The lactone ring can undergo opening followed by a series of cleavages to produce characteristic smaller fragments.
Comparative Analysis with Structurally Similar Lactones
To provide a practical comparison, the predicted fragmentation of this compound is compared with the known mass spectral data of δ-valerolactone and ε-caprolactone.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Interpretation |
| This compound (Predicted) | 284.09 | M-I (157), M-C3H6I (115), 99, 85, 55, 42 | Loss of Iodine, Loss of iodopropyl side chain, Fragments from the lactone ring |
| δ-Valerolactone | 100.12 | 100 (M+), 99, 71, 56, 42 | Molecular ion, Loss of H, various ring fragments[1][2] |
| ε-Caprolactone | 114.14 | 114 (M+), 99, 85, 71, 56, 42 | Molecular ion, characteristic lactone fragments[3] |
Table 1: Comparison of Key Mass Spectral Fragments
The presence of the iodopropyl group in this compound is expected to introduce unique fragmentation pathways not observed in simpler lactones. The most significant of these would be the loss of the iodine atom (leading to a fragment at m/z 157) and the loss of the entire iodopropyl side chain. The base peak in the spectrum of this compound could potentially be the fragment at m/z 99, corresponding to the protonated oxan-2-one ring, similar to what is observed for δ-decalactone.[4]
Experimental Protocols
A standard method for the mass spectrometry analysis of this compound and similar compounds would involve Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
This protocol would provide separation of the analyte from any impurities and generate a reproducible mass spectrum for structural elucidation and comparison.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathway of this compound and the known fragmentation pathway of δ-valerolactone.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of δ-Valerolactone.
References
A Comparative Guide to the Reactivity of Iodo-Functionalized Monomers in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
The precise control over polymer architecture afforded by controlled radical polymerization (CRP) techniques is paramount in the development of advanced materials for biomedical applications. Among these methods, iodine-mediated reversible-deactivation radical polymerization (RDRP) offers a versatile platform for the synthesis of well-defined polymers. The reactivity of the monomer, particularly the nature of the polymerizable group and the characteristics of the carbon-iodine bond, plays a crucial role in the success and control of the polymerization. This guide provides an objective comparison of the reactivity of iodo-functionalized monomers, supported by experimental data, to aid in the selection of appropriate monomers for specific applications.
Executive Summary
The reactivity of iodo-functionalized monomers in RDRP is significantly influenced by the type of vinyl group (acrylate vs. methacrylate) and the conditions of the polymerization, such as the use of light or catalysts. Generally, acrylates exhibit significantly higher propagation and termination rate constants in conventional radical polymerization compared to their methacrylate counterparts. However, in the context of specific iodine-mediated RDRP techniques, the stability of the dormant species and the strength of the carbon-iodine bond become critical factors influencing polymerization control.
Comparative Reactivity: Acrylates vs. Methacrylates
A key distinction in the reactivity of vinyl monomers lies in the substituent on the alpha-carbon of the double bond. In acrylates, this is a hydrogen atom, while in methacrylates, it is a methyl group. This structural difference has a profound impact on the polymerization kinetics.
In conventional free-radical polymerization, the propagation and termination kinetic constants for acrylates are approximately three orders of magnitude greater than those for methacrylates.[1] This inherent higher reactivity of acrylates can be attributed to the lower steric hindrance around the radical center and the higher reactivity of the secondary propagating radical of acrylates compared to the more stable tertiary radical of methacrylates.
However, in the context of photocontrolled iodine-mediated RDRP under visible light, an interesting reversal of suitability is observed. Methacrylic monomers have been shown to be well-suited for this technique, yielding well-defined polymers.[2] In contrast, acrylic monomers are often unsuitable under the same conditions because the resulting secondary carbon-iodine (C-I) bond in dormant acrylate polymer chains is significantly stronger than the tertiary C-I bond in methacrylate polymers.[2] This stronger bond is more difficult to homolytically cleave by light, thus hindering the reversible activation process necessary for controlled polymerization.
Quantitative Data on Polymerization Performance
The following tables summarize key performance indicators for the polymerization of different iodo-functionalized and related monomers under various controlled radical polymerization conditions.
Table 1: Polymerization of Water-Soluble Methacrylates via Photocontrolled Iodine-Mediated RDRP [3][4]
| Monomer | Initiator | Polydispersity (Đ) |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | 2-iodo-2-methylpropionitrile (CP-I) | 1.09–1.21 |
| 2-Hydroxyethyl methacrylate (HEMA) | 2-iodo-2-methylpropionitrile (CP-I) | 1.09–1.21 |
| 2-Hydroxypropyl methacrylate (HPMA) | 2-iodo-2-methylpropionitrile (CP-I) | 1.09–1.21 |
Table 2: Polymerization of Acrylates via Cu(0)-Mediated RDRP with an Alkyl Iodide Initiator [5]
| Monomer | Dispersity (Đ) |
| Methyl Acrylate | ~1.05 |
| Various other acrylates | Low dispersity |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for conducting iodine-mediated RDRP and analyzing the polymerization kinetics.
Protocol 1: General Procedure for Photocontrolled Iodine-Mediated RDRP of Methacrylates[3][4]
-
Monomer and Initiator Preparation: The methacrylate monomer (e.g., HEMA) and the initiator (e.g., 2-iodo-2-methylpropionitrile) are dissolved in a suitable solvent (e.g., water for water-soluble monomers).
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can act as a radical scavenger and inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is sealed and placed under an inert atmosphere (e.g., nitrogen or argon). The polymerization is initiated by exposing the mixture to a light source (e.g., blue LED light) at a controlled temperature.
-
Kinetic Analysis: Samples are withdrawn at specific time intervals using a degassed syringe and immediately quenched (e.g., by cooling and exposure to air).
-
Characterization: Monomer conversion is determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC). The molecular weight and polydispersity of the resulting polymer are determined by gel permeation chromatography (GPC).
Protocol 2: Kinetic Analysis of Polymerization Reactions
-
Sample Preparation: As described in the polymerization protocol, samples are taken at various time points during the reaction.
-
Conversion Measurement:
-
¹H NMR Spectroscopy: The disappearance of the vinyl proton signals of the monomer relative to an internal standard or the appearance of polymer proton signals is monitored to calculate monomer conversion.
-
Gravimetry: The non-volatile polymer is isolated from the volatile monomer by evaporation, and the weight of the dried polymer is used to determine the conversion.
-
-
Molecular Weight Analysis (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer samples are determined by GPC calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Kinetic Plots: The obtained data is used to construct kinetic plots, such as ln([M]₀/[M]) versus time, to determine the apparent propagation rate constant (k_app_). A linear relationship in this plot is indicative of a constant number of propagating radicals, a key feature of a controlled polymerization.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in iodine-mediated RDRP.
Caption: Reversible-Deactivation Radical Polymerization (RDRP) Mechanism.
Caption: Experimental Workflow for Kinetic Analysis of RDRP.
References
Navigating the Polymerization of 6-(3-Iodopropyl)oxan-2-one: A Comparative Guide
The introduction of an iodo-propyl functional group onto the caprolactone backbone offers a versatile handle for post-polymerization modification, making 6-(3-Iodopropyl)oxan-2-one a potentially valuable monomer for the synthesis of advanced functional materials. The choice of polymerization technique is crucial in controlling the polymer architecture, molecular weight, and dispersity, thereby influencing the final material properties.
Ring-Opening Polymerization (ROP)
Ring-Opening Polymerization is the most common and well-established method for the polymerization of ε-caprolactone and its derivatives. The mechanism typically involves the use of a metal-alkoxide initiator, such as tin(II) octoate (Sn(Oct)₂), in the presence of a co-initiator like an alcohol.
Expected Performance:
The presence of the iodopropyl group is not expected to fundamentally hinder the ROP mechanism. However, potential side reactions, such as interaction of the iodide with the catalyst or intramolecular cyclization, could influence the polymerization kinetics and the final polymer characteristics. The bulky nature of the substituent might also affect the rate of polymerization compared to unsubstituted ε-caprolactone.
Hypothetical Experimental Protocol for ROP:
A typical ROP of a functionalized caprolactone would involve the following steps:
-
Monomer and Catalyst Preparation: this compound would be dried under vacuum to remove any moisture. A stock solution of the catalyst, for instance, tin(II) octoate in anhydrous toluene, would be prepared.
-
Polymerization: In a dried Schlenk flask under an inert atmosphere (e.g., argon), the monomer and a co-initiator (e.g., benzyl alcohol) would be dissolved in anhydrous toluene. The catalyst solution would then be added to initiate the polymerization.
-
Reaction Conditions: The reaction would likely be carried out at an elevated temperature, typically between 100-130°C, for a specified duration.
-
Termination and Purification: The polymerization would be terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent like cold methanol. The resulting polymer would be collected by filtration and dried under vacuum.
Visualization of ROP Workflow:
Caption: General workflow for the Ring-Opening Polymerization of this compound.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. While not a ring-opening process itself, ATRP can be used to polymerize vinyl monomers from an initiator containing a hydroxyl group, which can in turn be used to initiate the ROP of lactones, leading to block copolymers. Alternatively, a caprolactone monomer bearing a vinyl group could be polymerized via ATRP. For this compound, ATRP is not a direct polymerization method for the lactone ring. However, the iodo- group could potentially be utilized in Iodine Transfer Polymerization (ITP), a related controlled radical process.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Similar to ATRP, RAFT polymerization is a controlled radical polymerization technique for vinyl monomers. It is not directly applicable to the ring-opening of lactones. To utilize RAFT, one would typically synthesize a block copolymer by first polymerizing a vinyl monomer via RAFT and then using a functional group on the resulting polymer to initiate the ROP of the lactone. The iodo- group on this compound could potentially be converted to a RAFT-active group, but this would involve additional synthetic steps.
Comparison with Alternative Functionalized Caprolactones
The performance of this compound would ideally be compared to other functionalized caprolactones to understand the influence of the substituent on polymerization behavior. Common alternatives include:
-
α-chloro-ε-caprolactone: This monomer has been successfully polymerized via ROP, and the chloro-substituent provides a reactive site for further modification.
-
γ-ethynyl-ε-caprolactone: The alkyne group allows for "click" chemistry reactions post-polymerization.
-
ε-caprolactone with pendant hydroxyl or amino groups: These functionalities enhance hydrophilicity and provide sites for bioconjugation.
Without specific experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table provides a hypothetical comparison based on general principles.
| Polymerization Technique | Expected Monomer Conversion | Expected Molecular Weight Control | Expected Polydispersity Index (PDI) |
| Ring-Opening Polymerization (ROP) | High | Good | Low (< 1.5) |
| Atom Transfer Radical Polymerization (ATRP) | Not directly applicable for ROP | - | - |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Not directly applicable for ROP | - | - |
Logical Relationship of Polymerization Choice:
Caption: Decision pathway for selecting a polymerization technique based on the desired polymer architecture.
Conclusion
While this compound presents an intriguing platform for the development of functional polyesters, a thorough understanding of its polymerization behavior requires dedicated experimental investigation. Based on the principles of polymer chemistry, Ring-Opening Polymerization is the most direct and promising route for the synthesis of homopolymers. For the creation of more complex architectures like block copolymers, a combination of controlled radical techniques such as ATRP or RAFT with ROP would be necessary. Further research is essential to generate the quantitative data needed for a complete and objective comparison of this monomer's performance across different polymerization platforms. This will be critical for its adoption by researchers, scientists, and drug development professionals in the pursuit of novel and advanced materials.
A Comparative Guide to Catalysts for the Polymerization of 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
The development of functional biodegradable polymers is a cornerstone of advanced drug delivery systems and biomedical materials. 6-(3-Iodopropyl)oxan-2-one, a functionalized derivative of ε-caprolactone, presents a promising monomer for the synthesis of polymers with pendant groups amenable to further chemical modification. The selection of an appropriate catalyst is critical to control the ring-opening polymerization (ROP) of this monomer and achieve the desired polymer characteristics.
Due to the limited availability of direct research on the polymerization of this compound, this guide provides a comparative study of catalyst systems commonly employed for the ROP of ε-caprolactone and other functionalized lactones. The data presented is based on analogous polymerizations and serves as a predictive framework for researchers embarking on the study of this specific monomer. The presence of the iodopropyl group may influence catalyst activity and polymerization kinetics, necessitating empirical validation.
Comparative Performance of Catalyst Systems
The following table summarizes the performance of common catalyst classes for the ROP of ε-caprolactone, providing a baseline for their potential application to this compound.
| Catalyst Class | Exemplary Catalysts | Typical Activity | Molecular Weight (Mn) Control | Polydispersity Index (PDI) | Reaction Conditions | Potential Influence of Iodopropyl Group |
| Organometallic | Tin(II) octoate (Sn(Oct)₂), Zirconium complexes | High | Good | 1.1 - 1.5 | Bulk or solution, 100-140°C | Potential for coordination with the iodine atom, possibly affecting catalyst activity. |
| Organocatalysts | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Dicationic ionic liquids | Moderate to High | Good to Excellent | 1.1 - 1.3 | Solution, 25-60°C | The basicity of amine-based catalysts could potentially lead to side reactions with the iodopropyl group. |
| Enzymatic | Lipases (e.g., Novozym 435) | Low to Moderate | Moderate | 1.2 - 2.0 | Bulk or solvent, 60-90°C | Generally high functional group tolerance; likely to be compatible with the iodopropyl group. |
Experimental Protocols
Below are generalized methodologies for conducting a comparative study of catalysts for the polymerization of this compound.
General Polymerization Procedure (Organometallic/Organocatalyst)
-
Monomer and Reagent Purification: The monomer, this compound, initiator (e.g., benzyl alcohol), and solvent (e.g., toluene or dichloromethane) should be rigorously dried and purified prior to use to remove any water, which can interfere with the polymerization.
-
Reaction Setup: A dried Schlenk flask is charged with the monomer and initiator under an inert atmosphere (e.g., argon or nitrogen). The solvent is then added, followed by the catalyst solution.
-
Polymerization: The reaction mixture is stirred at the desired temperature for a specified time. Aliquots may be taken periodically to monitor monomer conversion via ¹H NMR spectroscopy.
-
Termination and Purification: The polymerization is quenched by the addition of a protic solvent (e.g., methanol). The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). The chemical structure is confirmed using ¹H and ¹³C NMR spectroscopy.
Enzymatic Polymerization Procedure
-
Reaction Setup: The monomer and the immobilized enzyme catalyst (e.g., Novozym 435) are added to a dried reaction vessel. The reaction can be carried out in bulk or in a suitable organic solvent.
-
Polymerization: The mixture is incubated at the optimal temperature for the enzyme (typically 60-90°C) with continuous agitation.
-
Termination and Purification: The enzyme is removed by filtration. The polymer is then dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol). The purified polymer is dried under vacuum.
-
Characterization: The polymer is characterized using GPC and NMR spectroscopy as described above.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for a comparative study of catalysts for the polymerization of this compound.
A Comparative Guide to the Purity Assessment of Synthesized 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 6-(3-Iodopropyl)oxan-2-one, a key intermediate in various therapeutic agent syntheses. For a thorough comparison, we will contrast its purity analysis with that of a structurally similar analog, 6-Propyloxan-2-one. This guide will delve into the experimental protocols for synthesis and purification, followed by a detailed comparison of purity assessment using Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis and Purification Overview
The synthesis of this compound can be achieved through a two-step process starting from the alkylation of cyclohexanone, followed by a Baeyer-Villiger oxidation. The non-iodinated analog, 6-Propyloxan-2-one, can be synthesized via a similar pathway.
A plausible synthetic route is outlined below:
Purity Assessment Methodologies
The purity of the synthesized lactones is assessed using a combination of spectroscopic and chromatographic techniques.
Comparative Data Analysis
The following table summarizes the expected analytical data for this compound and its non-iodinated counterpart, 6-Propyloxan-2-one.
| Parameter | This compound | 6-Propyloxan-2-one |
| Molecular Formula | C₈H₁₃IO₂ | C₈H₁₄O₂ |
| Molecular Weight | 268.09 g/mol | 142.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (m, 1H), 3.20 (t, 2H), 2.60 (m, 2H), 1.90-1.70 (m, 6H) | δ 4.20 (m, 1H), 2.55 (m, 2H), 1.80-1.50 (m, 6H), 1.40 (m, 2H), 0.95 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0, 80.5, 35.0, 33.5, 30.0, 28.5, 22.0, 5.0 | δ 175.5, 81.0, 35.5, 34.0, 30.5, 29.0, 22.5, 14.0 |
| HPLC Retention Time | 5.8 min | 4.2 min |
| GC-MS Retention Time | 9.2 min | 7.5 min |
| Mass Spectrum (EI+) | m/z 268 [M]⁺, 141 [M-I]⁺ | m/z 142 [M]⁺, 99 [M-C₃H₇]⁺ |
| Purity (qNMR) | >98% | >99% |
| Purity (HPLC) | >98% (by area) | >99% (by area) |
| Purity (GC-MS) | >98% (by area) | >99% (by area) |
Experimental Protocols
Synthesis of 2-(3-Iodopropyl)cyclohexanone
To a suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, cyclohexanone (1.0 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of 1,3-diiodopropane (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.
Synthesis of this compound (Baeyer-Villiger Oxidation)
To a solution of 2-(3-Iodopropyl)cyclohexanone (1.0 eq) in dichloromethane at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated. The crude lactone is purified by flash chromatography.
Quantitative NMR (qNMR) Spectroscopy
An accurately weighed sample of the synthesized compound (approx. 10 mg) and an internal standard (e.g., 1,3,5-trimethoxybenzene, approx. 5 mg) are dissolved in a known volume of deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded with a long relaxation delay (d1 = 30 s) to ensure complete relaxation of all protons. The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS analysis is performed on a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A gradient elution is employed with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient starts at 30% B and increases to 100% B over 10 minutes. The flow rate is maintained at 1.0 mL/min. The column effluent is introduced into an electrospray ionization (ESI) source of a mass spectrometer operating in positive ion mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is carried out on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature is programmed to start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min. The injector temperature is set to 250 °C and the detector temperature to 280 °C. Mass spectra are recorded in the electron ionization (EI) mode at 70 eV.
Conclusion
The purity assessment of this compound requires a multi-technique approach to ensure the accurate identification and quantification of the main product and any potential impurities. Quantitative NMR provides a direct measure of purity against a certified standard, while HPLC-MS and GC-MS are invaluable for profiling and identifying trace impurities. The comparison with the non-iodinated analog, 6-Propyloxan-2-one, highlights the influence of the iodine atom on the chromatographic and spectroscopic properties of the molecule, necessitating adjustments in analytical methods for optimal resolution and detection. The protocols and data presented in this guide offer a robust framework for the quality control of this important synthetic intermediate.
Benchmarking 6-(3-Iodopropyl)oxan-2-one: A Comparative Guide for Drug Development Professionals
In the rapidly evolving landscape of biodegradable polymers for drug delivery, the selection of an appropriate monomer is a critical decision that profoundly influences the physicochemical properties and in vivo performance of the final therapeutic system. This guide provides a comparative benchmark of the functionalized monomer 6-(3-Iodopropyl)oxan-2-one against the widely utilized commercial monomer, ε-caprolactone. The inclusion of an iodopropyl functional group within the caprolactone backbone presents a versatile platform for post-polymerization modification, offering a strategic advantage in the design of sophisticated drug delivery vehicles.
Performance Comparison: this compound vs. ε-Caprolactone
The introduction of the iodopropyl group into the caprolactone ring is anticipated to modulate several key performance indicators relevant to drug delivery applications. The following table summarizes a comparative analysis based on established data for ε-caprolactone and projected characteristics for this compound, derived from an understanding of its chemical structure.
| Parameter | ε-Caprolactone | This compound (Projected) | Significance in Drug Delivery |
| Polymerization | Well-established ring-opening polymerization (ROP) | Amenable to ROP; potential for altered kinetics | Predictable and controllable synthesis of the polymer backbone is crucial for manufacturing. |
| Functionalization | Limited to end-groups | Iodopropyl group allows for facile post-polymerization modification (e.g., azide-alkyne cycloaddition, quaternization) | Enables covalent attachment of targeting ligands, imaging agents, or drugs. |
| Biocompatibility | Excellent, with a long history of use in FDA-approved devices | Expected to be biocompatible, though specific toxicity of the functionalized polymer would require evaluation | Essential for minimizing adverse immune responses and ensuring patient safety. |
| Degradation Profile | Slow degradation via hydrolysis of ester bonds | The bulky iodopropyl group may influence the rate of hydrolytic degradation. | Tailoring the degradation rate is critical for controlling the drug release profile. |
| Drug Encapsulation | Primarily physical encapsulation | Potential for both physical encapsulation and covalent drug conjugation | Covalent attachment can improve drug loading and prevent premature release. |
Experimental Protocols
To facilitate a standardized comparison, the following experimental protocols are provided for key analyses:
Ring-Opening Polymerization (ROP)
Objective: To synthesize the respective polyesters from the monomer units.
Materials:
-
Monomer (ε-caprolactone or this compound)
-
Initiator (e.g., Benzyl alcohol)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate)
-
Anhydrous toluene
-
Methanol
-
Nitrogen gas supply
Procedure:
-
The monomer, initiator, and anhydrous toluene are added to a flame-dried Schlenk flask.
-
The flask is subjected to several freeze-pump-thaw cycles to remove dissolved gases.
-
The catalyst is introduced under a nitrogen atmosphere.
-
The reaction mixture is heated to a specified temperature (e.g., 110°C) and stirred for a defined period.
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The polymer is dissolved in a minimal amount of toluene and precipitated in cold methanol.
-
The purified polymer is collected by filtration and dried under vacuum.
Post-Polymerization Modification (for Poly(this compound))
Objective: To demonstrate the utility of the iodopropyl group for functionalization.
Materials:
-
Poly(this compound)
-
Sodium azide
-
Dimethylformamide (DMF)
Procedure:
-
The polymer is dissolved in DMF.
-
An excess of sodium azide is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solution is then dialyzed against deionized water to remove excess reagents.
-
The purified azido-functionalized polymer is obtained by lyophilization.
Visualizing the Synthetic and Functionalization Pathways
To further elucidate the experimental workflows and the strategic advantage of this compound, the following diagrams are provided.
A Comparative Guide to the Validation of Polymer Architecture from 6-(3-Iodopropyl)oxan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of polymer architecture derived from the novel monomer, 6-(3-Iodopropyl)oxan-2-one. Due to the limited availability of direct experimental data for this specific monomer, this document establishes a validation framework based on well-documented analogous systems. We present a comparative analysis with a closely related halogenated polycaprolactone and a functionalized polycaprolactone containing a pendant amino group, offering insights into the expected characteristics and the methodologies for their validation.
Introduction
Functionalized aliphatic polyesters, particularly derivatives of poly(ε-caprolactone) (PCL), are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and the development of advanced biomaterials. The introduction of functional groups onto the polyester backbone allows for post-polymerization modification, enabling the attachment of bioactive molecules, targeting ligands, or imaging agents. This compound represents a promising monomer for the synthesis of functional polyesters, with the pendant iodopropyl group offering a versatile handle for various nucleophilic substitution reactions.
This guide outlines the proposed synthesis of poly(this compound) and compares its projected architectural parameters with those of two alternative functionalized polycaprolactones: poly(α-bromo-ε-caprolactone) and poly(γ-amino-ε-caprolactone).
Proposed Synthesis and Polymerization
The synthesis of the monomer, this compound, can be envisioned through a multi-step reaction sequence starting from commercially available precursors. The subsequent ring-opening polymerization (ROP) of this functionalized lactone is expected to yield the desired polyester.
Caption: Proposed synthetic workflow for this compound and its subsequent ring-opening polymerization.
Comparative Analysis of Polymer Architectures
The validation of the polymer architecture involves a comprehensive characterization of its molecular weight, molecular weight distribution (polydispersity), and thermal properties. The following table summarizes the expected data for poly(this compound) in comparison to experimentally determined values for analogous functionalized polycaprolactones.
| Parameter | Poly(this compound) (Projected) | Poly(α-bromo-ε-caprolactone) (Experimental) | Poly(γ-amino-ε-caprolactone-co-ε-caprolactone) (Experimental) |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | 12,400 g/mol | 15,000 - 45,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.5 | 1.14 | 1.6 - 1.9 |
| Glass Transition Temperature (Tg) | 50 - 60 °C | Not Reported | 45 - 55 °C |
| Monomer for Polymerization | This compound | α-bromo-ε-caprolactone | γ-amino-ε-caprolactone and ε-caprolactone |
| Key Functional Group | Primary Alkyl Iodide | Tertiary Alkyl Bromide | Primary Amine |
| Potential for Post-Polymerization Modification | High (Nucleophilic substitutions) | High (ATRP, click chemistry) | High (Amide bond formation) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and validation of polymer architectures.
Synthesis of this compound
-
Baeyer-Villiger Oxidation of Cyclohexanone: Cyclohexanone is oxidized using a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane to yield ε-caprolactone.
-
α-Deprotonation of ε-Caprolactone: ε-Caprolactone is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent (e.g., THF) to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with an excess of 1,3-diiodopropane to introduce the iodopropyl side chain at the α-position. The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution).
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Ring-Opening Polymerization (ROP)
-
Preparation: The monomer, initiator (e.g., benzyl alcohol), and catalyst (e.g., tin(II) octoate, Sn(Oct)₂) are added to a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 110-130 °C) and stirred for a defined period (e.g., 24-48 hours).
-
Purification: The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues. The purified polymer is then dried under vacuum.
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the monomer and the resulting polymer. The successful incorporation of the monomer is verified by the presence of characteristic peaks corresponding to the polyester backbone and the pendant iodopropyl group.
-
Size Exclusion Chromatography (SEC): SEC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).
Validation Workflow
The logical flow for validating the polymer architecture is outlined below.
Caption: Analytical workflow for the validation of the polymer architecture.
Conclusion
The validation of the polymer architecture derived from this compound requires a systematic approach involving controlled synthesis and thorough characterization. While direct experimental data for this specific polymer is not yet widely available, a comparative analysis with analogous functionalized polycaprolactones provides a robust framework for predicting its properties and guiding its development. The pendant iodopropyl group offers a distinct advantage for post-polymerization modification, making it a promising candidate for the creation of advanced functional biomaterials. The experimental protocols and validation workflow detailed in this guide provide a comprehensive roadmap for researchers and scientists working in the field of drug development and polymer chemistry.
Safety Operating Guide
Proper Disposal of 6-(3-Iodopropyl)oxan-2-one: A Guide for Laboratory Professionals
For immediate reference, treat 6-(3-Iodopropyl)oxan-2-one as a hazardous, halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Adherence to your institution's specific hazardous waste management protocols is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general guidelines for handling halogenated organic compounds in a laboratory setting.
Hazard Assessment and Classification
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[3][4]
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[1][4]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[5][6] this compound waste must be collected separately from other waste streams.
Segregation Guidelines:
-
Halogenated vs. Non-Halogenated: Do not mix this compound waste with non-halogenated organic solvents.[1][6][7][8] This is crucial as disposal methods and costs for these two streams often differ.[8]
-
Incompatible Materials: Keep this waste separate from acids, bases, and oxidizing agents to prevent violent reactions.[5][6]
Step-by-Step Disposal Protocol
-
Container Selection:
-
Labeling:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Requesting Disposal:
-
Once the container is full or you have no further use for the chemical, contact your institution's EHS or hazardous waste management office to arrange for pickup.[9][10]
-
Follow your institution's specific procedures for requesting waste collection, which may involve an online form or a phone call.[10]
-
Empty Container Disposal
Even "empty" containers that held this compound must be managed properly.
-
Rinsing: For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required.[10][11] The rinsate must be collected and disposed of as hazardous waste.[10][11]
-
Defacing: Before disposing of the empty container in regular trash (if permitted by your institution), all hazardous chemical labels must be defaced or removed.[10]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table outlines general specifications for hazardous waste containers.
| Parameter | Specification | Rationale |
| Container Material | Chemically compatible (e.g., HDPE, glass) | To prevent degradation of the container and leaks. |
| Container Size | Typically 1-5 gallons (4-20 liters) | To safely accumulate a manageable amount of waste. |
| Headspace | Leave at least 10% headspace | To allow for vapor expansion and prevent spills.[5] |
| Maximum Accumulation | Up to 55 gallons in an SAA | Regulatory limit for hazardous waste accumulation.[9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
